2-(2-Methyl-1H-imidazol-1-yl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-12-6-7-13(8)10-5-3-2-4-9(10)11(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOVVVXGESUKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640341 | |
| Record name | 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159589-71-6 | |
| Record name | 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159589-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Therapeutic Promise
2-(2-Methyl-1H-imidazol-1-yl)benzoic acid is a heterocyclic compound that marries two key pharmacophores: the 2-methylimidazole moiety and a benzoic acid scaffold. This unique combination positions it as a molecule of significant interest in medicinal chemistry and drug discovery. The imidazole ring is a cornerstone of many biologically active molecules, capable of engaging in hydrogen bonding and coordinating with metal ions, while the benzoic acid group provides a versatile handle for chemical modification and can influence the pharmacokinetic properties of a molecule.[1] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential therapeutic applications of this promising compound, drawing upon data from closely related analogues to build a complete picture for researchers.
Core Chemical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its core properties can be defined and reasonably estimated based on its structure and data from analogous compounds.
| Property | Value | Source / Basis |
| Molecular Formula | C₁₁H₁₀N₂O₂ | |
| Molecular Weight | 202.21 g/mol | |
| CAS Number | 159589-71-6 | |
| Appearance | Expected to be a solid | Based on related imidazole and benzoic acid derivatives. |
| Melting Point | Not experimentally determined. A related nitro-derivative has a melting point of 461-463 K.[2] | Analogy to 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. |
| pKa | Not experimentally determined. The pKa of the carboxylic acid is expected to be in the range of 4-5, and the pKa of the imidazole ring is expected to be around 7. | Based on the known pKa values of benzoic acid and imidazole. |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol, with limited solubility in water. | General solubility characteristics of similar aromatic carboxylic acids and imidazoles.[3] |
digraph "2-(2-Methyl-1H-imidazol-1-yl)benzoic_acid_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="1.5,0.5!"]; O1 [label="O", pos="2.2,0.8!"]; O2 [label="OH", pos="1.8,-0.2!"]; N1 [label="N"]; C8 [label="C"]; N2 [label="N"]; C9 [label="C"]; C10 [label="C"]; C11 [label="CH3"];
// Define bonds for benzoic acid ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C7 [len=1.5]; C7 -- O1 [len=1.5, style=double]; C7 -- O2 [len=1.5];
// Define bonds for imidazole ring C2 -- N1 [len=1.5]; N1 -- C8 [len=1.5]; C8 -- N2 [len=1.5]; N2 -- C9 [len=1.5]; C9 -- C10 [len=1.5, style=double]; C10 -- N1 [len=1.5]; C8 -- C11 [len=1.5]; }
Caption: Chemical structure of this compound.
Synthesis and Characterization: A Proposed Pathway
Proposed Synthetic Workflow
Sources
2-(2-Methyl-1H-imidazol-1-yl)benzoic acid molecular structure
The following guide provides an in-depth technical analysis of 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid (CAS: 159589-71-6). This document is structured to serve researchers in organic synthesis, medicinal chemistry, and structural biology.
Structural Dynamics, Synthetic Protocols, and Physicochemical Profiling
Executive Summary
This compound is a bifunctional N-aryl imidazole scaffold characterized by significant steric congestion at the biaryl axis. Unlike planar biaryl systems, the ortho-substitution pattern (carboxylic acid at C2 of phenyl; methyl group at C2' of imidazole) forces the molecule into a twisted conformation. This structural "pre-organization" makes it a critical building block for synthesizing tricyclic heterocycles (e.g., imidazo[1,2-a]quinolinones) and a model system for studying atropisomerism in drug design.
Part 1: Structural Analysis & Molecular Geometry[1]
The core pharmacological value of this molecule lies in its inability to adopt a planar conformation. The steric clash between the imidazole C2-methyl group and the phenyl ring substituents restricts rotation around the C(phenyl)–N(imidazole) bond.
1.1 Conformational Lock
-
Twist Angle: The dihedral angle between the phenyl and imidazole rings typically deviates significantly from 0° (often >50°), minimizing repulsion between the lone pair of the imidazole nitrogen and the carboxylate oxygen.
-
Intramolecular Interactions: In the solid state, the carboxylic acid proton often engages in hydrogen bonding with the imidazole N3 nitrogen, potentially forming a pseudo-tricyclic 7-membered ring system. Alternatively, depending on pH, it may exist as a zwitterion (carboxylate anion/imidazolium cation).
1.2 Physicochemical Profile
| Property | Value / Characteristic | Note |
| Formula | C₁₁H₁₀N₂O₂ | |
| Molecular Weight | 202.21 g/mol | |
| CAS Number | 159589-71-6 | |
| pKa (Acid) | ~3.5 - 4.0 | Carboxylic acid (influenced by N-aryl induction) |
| pKa (Base) | ~6.5 - 7.0 | Imidazole N3 (proton acceptor) |
| LogP | ~1.2 | Moderate lipophilicity; pH-dependent |
| H-Bond Donors | 1 | Carboxylic -OH |
| H-Bond Acceptors | 3 | C=O, -OH, Imidazole -N= |
Part 2: Synthetic Pathways & Mechanism
The construction of the C–N bond between the electron-rich imidazole and the electron-rich/neutral phenyl ring is the rate-determining step. Traditional nucleophilic aromatic substitution (
2.1 Primary Protocol: Copper-Catalyzed Ullmann-Type Coupling
This method utilizes a modified Ullmann condensation, preferred for its scalability and cost-effectiveness compared to Palladium-catalyzed Buchwald-Hartwig amination.
Reaction Logic:
-
Activation: The base (K₂CO₃) deprotonates the imidazole (pKa ~14.4).
-
Oxidative Addition: The Copper(I) species inserts into the Aryl-Halide bond.
-
Ligand Exchange: The imidazolyl anion displaces the halide on the copper center.
-
Reductive Elimination: Formation of the C–N bond and regeneration of the catalyst.
2.2 Experimental Protocol (Bench Scale)
-
Reagents:
-
2-Iodobenzoic acid (1.0 eq) [Substrate]
-
2-Methylimidazole (1.2 eq) [Nucleophile]
-
CuI (10 mol%) [Catalyst]
-
L-Proline or 1,10-Phenanthroline (20 mol%) [Ligand]
-
K₂CO₃ (2.5 eq) [Base]
-
DMSO or DMF [Solvent]
-
-
Step-by-Step Methodology:
-
Charge: In a dry round-bottom flask, combine 2-iodobenzoic acid (10 mmol), 2-methylimidazole (12 mmol), CuI (1 mmol), and K₂CO₃ (25 mmol).
-
Inertion: Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add anhydrous DMSO (20 mL) and the ligand (L-Proline, 2 mmol).
-
Reaction: Heat to 110°C for 24 hours. Monitor by TLC (eluent: DCM/MeOH 9:1) or HPLC.[1][2]
-
Workup (Critical):
-
Dilute with water (100 mL). The solution will be basic (pH ~10).
-
Purification Point: Wash the aqueous layer with Ethyl Acetate (2x) to remove unreacted imidazole and non-polar impurities.
-
Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 4-5. The product, being amphoteric/zwitterionic near its isoelectric point, will precipitate.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.
-
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the synthetic workflow and the critical decision points for purification based on the amphoteric nature of the product.
Caption: Synthetic workflow for Ullmann-type coupling, highlighting the pH-dependent isolation strategy critical for amphoteric imidazole-benzoic acid derivatives.
Part 4: Spectroscopic Characterization (Self-Validation)
To ensure the integrity of the synthesized molecule, the following spectroscopic signatures must be verified. This serves as a self-validating system to distinguish the product from starting materials or regioisomers.
4.1 Proton NMR (¹H NMR) - 400 MHz, DMSO-d₆
-
Diagnostic Methyl Signal: A sharp singlet appearing around δ 2.1 - 2.3 ppm . This confirms the integrity of the 2-methyl group on the imidazole.
-
Imidazole Protons: Two distinct doublets (or broad singlets) around δ 6.9 - 7.2 ppm (C4-H and C5-H of imidazole).
-
Aromatic Region: Four protons corresponding to the benzoic acid moiety, typically in the range of δ 7.4 - 8.0 ppm . The proton ortho to the carboxyl group usually appears most downfield (~7.9-8.0 ppm).
-
Carboxyl Proton: A very broad singlet, often invisible or extremely downfield (δ 11-13 ppm ), depending on water content and zwitterionic state.
4.2 Infrared Spectroscopy (FT-IR)
-
C=O Stretch: Strong band at 1700 ± 20 cm⁻¹ (Carboxylic acid).
-
C=N Stretch: Medium band at 1580-1600 cm⁻¹ (Imidazole ring).
-
OH Stretch: Broad band spanning 2500-3300 cm⁻¹ , characteristic of carboxylic acid dimers and O-H...N hydrogen bonding.
Part 5: Applications in Drug Design
While structurally related to the "head" group of Angiotensin II Receptor Blockers (ARBs) like Telmisartan, this specific molecule serves distinct roles:
-
Fragment-Based Drug Discovery (FBDD): It acts as a rigidified scaffold. The ortho-twist locks the vectors of the hydrogen bond donor (COOH) and acceptor (Imidazole N) in a specific spatial arrangement, useful for probing receptor pockets.
-
Precursor to Fused Heterocycles:
-
Cyclization of the carboxylic acid onto the imidazole C2-methyl group (often via an activated ester or acid chloride intermediate) yields imidazo[1,2-a]quinolin-9(8H)-ones . These tricyclic structures are privileged scaffolds in oncology and kinase inhibition.
-
Caption: Transformation pathway of the title compound into tricyclic pharmacophores via intramolecular cyclization.
References
-
Synthesis Protocol & Ullmann Coupling
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research.
-
-
Structural Characterization & Properties
-
American Elements. This compound Product Data.
-
-
Related Benzimidazole Scaffolds (Telmisartan Context)
-
Ries, U. J., et al. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity. Journal of Medicinal Chemistry.
-
-
Mechanistic Insight on N-Arylation
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews.
-
Sources
Computational Design of Imidazole Derivatives: From Quantum Mechanics to Docking
Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Design Leads
Executive Summary
Imidazole derivatives represent a cornerstone of modern medicinal chemistry, serving as the pharmacophore for antifungals (azoles), anticancer agents, and antihistamines. However, their theoretical study presents unique challenges—specifically prototropic tautomerism and pH-dependent protonation —that often corrupt in silico predictions if mishandled.
This guide provides a rigorous, non-templated workflow for the theoretical study of imidazole derivatives. It moves beyond basic "button-pushing" to explain the causality of method selection, ensuring that your calculated HOMO-LUMO gaps and binding energies translate to physical reality.
Part 1: The Tautomerism Challenge (Electronic Structure)
The most common failure mode in modeling imidazoles is docking the wrong tautomer. Imidazole exists in equilibrium between two tautomers (
DFT Protocol for Tautomer Stability
Do not assume a single structure. You must calculate the Boltzmann distribution of tautomers to know which species is dominant.
Recommended Method:
-
Functional: M06-2X or
B97X-D (Superior to B3LYP for non-covalent interactions and barrier heights). -
Basis Set: 6-311++G(d,p) (Diffuse functions ++ are critical for the lone pair electrons on Nitrogen).
-
Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water (
).
Step-by-Step Workflow:
-
Construction: Build both 1H-imidazole (1,4-substituted) and 3H-imidazole (1,5-substituted) forms.
-
Optimization: Run Opt+Freq in the gas phase to ensure a true minimum (0 imaginary frequencies).
-
Solvation Energy: Perform single-point energy calculations on the optimized geometry using the PCM model.
-
Boltzmann Weighting: Calculate the population (
) of each tautomer: If the energy difference is < 2 kcal/mol, you must dock BOTH tautomers.
Visualization: Tautomer-Specific Workflow
The following diagram illustrates the decision matrix for handling imidazole tautomerism prior to docking.
Caption: Decision tree for selecting the biologically relevant imidazole tautomer using DFT energy differences.
Part 2: Reactivity Descriptors (FMO & MEP)
Once the geometry is secured, you must characterize the reactivity. For imidazoles, the HOMO usually resides on the ring (indicating electron donation capacity, crucial for metal coordination), while the LUMO often shifts to substituents.
Key Descriptors Table
Summarize your output data in this format to correlate with biological activity (IC50/MIC).
| Descriptor | Symbol | Formula | Physical Significance in Imidazoles |
| HOMO Energy | DFT Output | Electron donating ability. Higher | |
| LUMO Energy | DFT Output | Electron accepting ability. Lower | |
| Energy Gap | Kinetic stability. Lower gap = higher chemical reactivity (softer molecule). | ||
| Chemical Hardness | Resistance to charge transfer. Harder molecules are less reactive. | ||
| Electrophilicity | Propensity to accept electrons. |
Molecular Electrostatic Potential (MEP)
You must map the MEP onto the electron density surface (isovalue 0.002 a.u.).
-
Red Regions (Negative): The unprotonated Nitrogen (
). This is the H-bond acceptor site and the metal coordination site. -
Blue Regions (Positive): The N-H group (
) and electron-poor substituents. These are H-bond donors.
Part 3: In Silico Pharmacology (Docking & QSAR)
This section details the interaction of imidazoles with biological targets, most commonly CYP51 (Lanosterol 14
The "Heme-Iron" Docking Protocol
Standard docking (AutoDock Vina) often fails to model the coordinate covalent bond between the Imidazole Nitrogen and the Heme Iron.
The Fix:
-
Grid Generation: Center the grid box on the Heme Iron (Fe).
-
Constraint/Bias: If using Gold or Glide, set a "Metal Constraint" requiring the unprotonated Nitrogen to be within 2.2–2.5 Å of the Iron.
-
Charge Assignment: Use Gasteiger charges . Ensure the Heme Iron has the correct oxidation state parameter (+2 or +3 depending on the catalytic cycle modeled).
QSAR Modeling Strategy
To predict activity before synthesis, use a Multiple Linear Regression (MLR) approach.[1]
Equation Format:
-
Causality:
- : Correlates with the strength of the Fe-N bond.
- : Correlates with membrane permeability (fungal cell wall penetration).
-
Molar Volume: Steric fit within the active site pocket.
Visualization: Integrated Computational Pipeline
The following diagram maps the flow from quantum mechanics to biological prediction.
Caption: Integrated workflow linking DFT electronic properties to docking simulations and QSAR prediction.
References
-
Antifungal QSAR Studies
- Kulkarni, R. et al. (2024). "3D-QSAR of N-substituted imidazoles as antifungal agents.
-
Source:
-
DFT & Corrosion Inhibition
- Allal, H. et al. (2021). "Computational DFT analysis and molecular modeling on imidazole derivatives used as corrosion inhibitors for aluminum." Journal of Molecular Structure.
-
Source:
-
Molecular Docking Methodology
-
Vijesh, A.M. et al. (2011).[2] "Molecular docking studies of some new imidazole derivatives for antimicrobial properties." Arabian Journal of Chemistry.
-
Source:
-
-
Tautomerism & Solvation
-
Anticancer Mechanisms (EGFR)
-
Nguyen, T. et al. (2026). "Imidazole-[1,5-a]-Pyridines Can Occupy the EGFR Allostery with a Strong Polar Interaction."[5] ACS Publications.
-
Source:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Biological Activities and Synthetic Utility of Substituted Imidazoles
Executive Summary
The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—serves as a cornerstone in medicinal chemistry.[1][2][3] Its ubiquity in biological systems (e.g., Histidine, Histamine) and its versatility as a pharmacophore stem from its amphoteric nature and ability to act as both a hydrogen bond donor and acceptor. This guide analyzes the structural causality behind the biological activities of substituted imidazoles, specifically focusing on antifungal (CYP51 inhibition), cardiovascular (AT1 antagonism), and oncological mechanisms. It provides a validated synthetic protocol for 2,4,5-trisubstituted imidazoles and a standard biological assay for verification.
Part 1: The Imidazole Pharmacophore
Structural Dynamics and Electronic Properties
The biological potency of imidazole is dictated by its unique electronic structure. It exists as a planar aromatic system (
-
N1 (Pyrrole-type): Contributes two electrons to the aromatic sextet and possesses a hydrogen atom. It acts as a hydrogen bond donor.
-
N3 (Pyridine-type): Contributes one electron to the ring and possesses a lone pair in the
orbital. It acts as a hydrogen bond acceptor and a ligand for metal coordination (e.g., Heme Iron).
Tautomerism: In unsubstituted or symmetrically substituted imidazoles, the proton on N1 rapidly oscillates between N1 and N3 (annular tautomerism). However, in drug design, substitution at N1 locks the tautomer, defining the vector of the lone pair at N3, which is critical for target binding [1].
Structure-Activity Relationship (SAR) Matrix
The biological output of an imidazole derivative is strictly controlled by the substitution pattern.
| Position | Chemical Function | Biological Consequence |
| N1 | Alkyl/Aryl substitution | Locks tautomerism; determines lipophilicity (LogP) and membrane permeability. Critical for "Azole" antifungal selectivity. |
| C2 | Steric/Electronic gate | Bulky groups here can induce conformational restrictions. In Sartans (e.g., Losartan), a butyl group at C2 provides hydrophobic anchoring. |
| N3 | Metal Coordination | The unhindered lone pair coordinates with the Heme Iron ( |
| C4/C5 | Electronic modulation | Electron-withdrawing groups (EWGs) here decrease the pKa of the ring, altering bioavailability and receptor affinity. |
Part 2: Antifungal Activity – The CYP51 Inhibition Paradigm
Mechanism of Action
The most commercially significant application of substituted imidazoles (e.g., Ketoconazole, Miconazole) is the inhibition of Lanosterol 14
Molecular Interaction:
-
Binding: The imidazole enters the hydrophobic access channel of CYP51.
-
Coordination: The N3 nitrogen lone pair coordinates directly with the Heme Iron (
) in the enzyme's active site.[4] -
Blockade: This coordination prevents the binding of molecular oxygen (
), which is required for the oxidative removal of the 14 -methyl group of lanosterol [2]. -
Consequence: Accumulation of toxic 14
-methylated sterols disrupts membrane fluidity and function, leading to fungal cell death.
Signaling Pathway Visualization
The following diagram illustrates the interruption of the ergosterol pathway by imidazole derivatives.
Caption: Figure 1.[1] Mechanism of CYP51 inhibition. Imidazoles coordinate with the Heme iron, blocking the conversion of Lanosterol to Ergosterol.
Part 3: Cardiovascular & Oncological Applications
Angiotensin II Receptor Blockers (Sartans)
In antihypertensive therapy (e.g., Losartan), the imidazole ring functions as a scaffold rather than a catalytic inhibitor.
-
Receptor: Angiotensin II Type 1 Receptor (
).ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Binding Mode: The imidazole ring orients the biphenyl-tetrazole pharmacophore. The C4-hydroxymethyl group forms a hydrogen bond with Tyr87 in the transmembrane helix 2 (TM2), while the C2-butyl chain engages in hydrophobic interactions with the receptor pocket [3].
Nitroimidazoles (Antibacterial/Antiparasitic)
Compounds like Metronidazole utilize the imidazole ring as a carrier for a nitro group (
-
Mechanism: In anaerobic organisms, the nitro group is reduced by ferredoxin or nitroreductase to reactive nitro-radical anions. These radicals covalently bind to DNA, causing strand breakage and cell death. This mechanism is selective for anaerobes because aerobes possess oxygen, which reverses the reduction (futile cycling) [4].
Part 4: Validated Synthetic Protocol
Synthesis of 2,4,5-Trisubstituted Imidazoles
The Radziszewski Reaction remains the most robust method for synthesizing the imidazole core. The following protocol is a "One-Pot Multicomponent Synthesis" optimized for high yield and purity.
Reagents:
-
Benzil (10 mmol)
-
Aldehyde (e.g., Benzaldehyde, 10 mmol)
-
Ammonium Acetate (50 mmol, excess)
-
Glacial Acetic Acid (20 mL)
Step-by-Step Methodology:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add Benzil (2.10 g), Benzaldehyde (1.06 g), and Ammonium Acetate (3.85 g) into the flask.
-
Solvation: Add 20 mL of Glacial Acetic Acid.
-
Reaction: Heat the mixture to reflux (
) with stirring for 4–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). -
Quenching: Cool the reaction mixture to room temperature. Pour the solution into 100 mL of crushed ice-water with vigorous stirring.
-
Precipitation: The product will precipitate as a solid. Neutralize slightly with Ammonium Hydroxide if necessary to maximize yield.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol to obtain pure 2,4,5-triphenylimidazole (Lophine).
Synthetic Workflow Visualization
Caption: Figure 2. One-pot multicomponent synthesis of 2,4,5-trisubstituted imidazoles via Radziszewski condensation.
Part 5: Biological Validation (Protocol)
Minimum Inhibitory Concentration (MIC) Assay
To validate the antifungal or antibacterial activity of the synthesized imidazole, use the broth microdilution method (CLSI Standards).
Protocol:
-
Preparation: Dissolve the synthesized imidazole in DMSO to create a stock solution (e.g., 10 mg/mL).
-
Dilution: In a 96-well plate, perform serial two-fold dilutions of the compound using Mueller-Hinton broth (bacteria) or RPMI 1640 (fungi). Range: 512
g/mL to 0.5 g/mL. -
Inoculation: Add standardized microbial suspension (
CFU/mL) to each well. -
Controls: Include a Positive Control (Ciprofloxacin/Fluconazole) and a Negative Control (DMSO only).
-
Incubation: Incubate at
for 24h (bacteria) or 48h (fungi). -
Readout: The MIC is the lowest concentration showing no visible growth (turbidity). Validate with Resazurin dye (turns pink in presence of live cells) for higher sensitivity.
References
-
Zhang, L., et al. (2014). "Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence."[5] MedChemComm, 5, 1751-1760.[5] Link
-
Warrilow, A. G., et al. (2010). "Azole Binding Properties of Candida albicans Sterol 14-alpha Demethylase (CaCYP51)." Antimicrobial Agents and Chemotherapy, 54(10), 4235–4245.[6] Link
-
Agelis, G., et al. (2010).[7] "An Efficient Synthesis of a Rationally Designed 1,5 Disubstituted Imidazole AT1 Angiotensin II Receptor Antagonist." Journal of Computer-Aided Molecular Design, 24(9), 749-758.[7] Link
-
Edwards, D. I. (1993). "Nitroimidazole drugs - action and resistance mechanisms." Journal of Antimicrobial Chemotherapy, 31(1), 9-20. Link
-
Shankar, P. H., et al. (2014).[5] "One-pot synthesis of 2,4,5-trisubstituted imidazoles using cupric chloride as a catalyst." Der Pharma Chemica, 6(6), 164-168. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient synthesis of a rationally designed 1,5 disubstituted imidazole AT(1) angiotensin II receptor antagonist: reorientation of imidazole pharmacophore groups in losartan reserves high receptor affinity and confirms docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazole Scaffold: From Serendipity to Rational Design
Executive Summary: The Amphoteric Chameleon
The imidazole ring—a planar, five-membered heterocycle containing two nitrogen atoms—is arguably one of Nature’s most versatile catalytic units. Found in the side chain of histidine, it functions as a general acid-base catalyst in the active sites of hydrolytic enzymes. In drug discovery, this amphoteric nature (
This guide analyzes the evolution of imidazole therapeutics, moving from early serendipitous antibiotic discovery to the era of rational design (H2 antagonists) and modern kinase inhibition. It provides validated synthetic protocols and mechanistic insights for researchers leveraging this scaffold today.
Historical Evolution: A Timeline of Discovery
The history of imidazole pharmaceuticals is a masterclass in the shift from phenotypic screening to target-based design.
Phase I: Serendipity & The Nitro-Group (1950s)
The story begins not with design, but with isolation. In 1953, Azomycin (2-nitroimidazole) was isolated from Streptomyces species. While too toxic for clinical use, it spurred the synthesis of analogs, leading to Metronidazole (Flagyl).
-
Mechanism: The nitro group at the 5-position is reduced by ferredoxin in anaerobic organisms (protozoa/bacteria), generating toxic radical species that covalently bind DNA.
-
Key Insight: The imidazole ring here acts primarily as a delivery vehicle for the nitro group, ensuring cell penetration.
Phase II: The Triumph of Rational Design (1960s-70s)
The development of Cimetidine (Tagamet) by Sir James Black and Robin Ganellin at SK&F is the foundational case study for modern medicinal chemistry.
-
The Problem: Traditional antihistamines blocked H1 receptors (allergy) but failed to stop gastric acid secretion.[1]
-
The Hypothesis: A second histamine receptor (H2) must exist in the stomach.[2]
-
The Logic: Starting with histamine (the natural agonist), the team sought to retain affinity while removing efficacy.[1]
-
Step 1: Extension of the side chain.
-
Step 2: Replacement of the basic amine with a neutral thiourea (later cyanoguanidine) to prevent protonation at physiological pH.
-
Step 3: Introduction of a methyl group on the imidazole ring to favor the
-H tautomer, mimicking the natural ligand's binding preference.
-
-
Result: Cimetidine became the first "blockbuster" drug, proving that chemical structure could be logically tuned to modulate receptor kinetics.
Phase III: The Antifungal Revolution (1970s-Present)
The discovery that imidazoles (e.g., Clotrimazole, Miconazole) could inhibit ergosterol biosynthesis defined the antifungal landscape.
-
Mechanism: The unhindered nitrogen (N-3) of the imidazole ring coordinates axially with the heme iron of Lanosterol 14
-demethylase (CYP51) . This prevents substrate oxidation, leading to toxic sterol accumulation and membrane failure.
Phase IV: Kinase Inhibitors (2000s-Present)
Modern oncology utilizes the imidazole scaffold to mimic the adenine ring of ATP.
-
Application: B-Raf inhibitors (e.g., Dabrafenib) and p38 MAP kinase inhibitors utilize the ring to form crucial hydrogen bonds within the ATP-binding pocket (hinge region).
Visualization: The Discovery Logic
The following diagram illustrates the evolutionary logic of imidazole therapeutics.
Figure 1: Evolutionary trajectory of imidazole drugs, highlighting the shift from natural product modification to rational receptor targeting.
Mechanistic Deep Dive: Heme Coordination
The most distinct pharmacological feature of the imidazole ring is its ability to coordinate with metal centers. This is the basis for azole antifungal activity.
The CYP51 Binding Event[3][4]
-
Entry: The drug enters the hydrophobic access channel of the CYP51 enzyme.
-
Orientation: The hydrophobic tail of the drug interacts with the protein helices, positioning the imidazole ring near the heme.
-
Coordination: The
hybridized Nitrogen (N-3) donates its lone pair to the Ferric ion ( ) of the heme group. -
Blockade: This forms a low-spin hexacoordinate complex, physically blocking the binding of oxygen and the natural substrate (lanosterol).
Figure 2: Mechanism of Action for Azole Antifungals. The imidazole nitrogen coordinates the heme iron, excluding substrate and oxygen.
Experimental Protocols
A. Synthesis: Van Leusen Imidazole Synthesis
For researchers needing to synthesize 1,5-disubstituted or 1,4,5-trisubstituted imidazoles, the Van Leusen reaction is the gold standard due to its regioselectivity.
Reagents:
Protocol:
-
Imine Formation (In Situ):
-
Mix 1.0 eq of aldehyde and 1.0 eq of amine in MeOH.
-
Stir at RT for 30-60 mins. (Verify imine formation via TLC).
-
-
Cycloaddition:
-
Add 1.1 eq of TosMIC and 2.0 eq of
. -
Reflux the mixture for 2–4 hours.
-
-
Workup:
-
Evaporate solvent under reduced pressure.[3]
-
Redissolve residue in EtOAc/Water.
-
Extract organic layer, dry over
, and concentrate.
-
-
Purification:
-
Recrystallize or perform flash chromatography (typically DCM/MeOH gradients).
-
Why this works: The base deprotonates TosMIC, forming a carbanion that attacks the imine carbon. A [3+2] cycloaddition follows, and the subsequent elimination of the tosyl group (as sulfinic acid) drives the aromatization to the imidazole.
B. Biological Assay: CYP450 Spectral Binding
To validate if a new imidazole compound binds the heme target (E-E-A-T requirement: self-validating system).
Protocol:
-
Preparation: Dilute recombinant CYP51 (or CYP3A4 for selectivity testing) to 1
in phosphate buffer (pH 7.4). -
Baseline: Record the UV-Vis spectrum (350–500 nm).
-
Titration: Add the imidazole compound in increasing increments (0.1
to 10 ). -
Observation:
-
Look for a Type II binding spectrum .
-
Peak: Shift to ~425–435 nm (Red shift).
-
Trough: ~390–410 nm.
-
-
Quantification: Plot the difference in absorbance (
) vs. concentration to determine the spectral dissociation constant ( ).
Data Summary: Key Imidazole Therapeutics
| Drug Name | Primary Target | Indication | Key Chemical Feature |
| Metronidazole | DNA (via radical reduction) | Anaerobic Infection | 5-Nitro group (Prodrug warhead) |
| Cimetidine | Histamine H2 Receptor | Peptic Ulcer | Cyanoguanidine tail (Neutral at pH 7.4) |
| Ketoconazole | Fungal CYP51 | Fungal Infection | Imidazole N-3 (Heme binder) |
| Dacarbazine | DNA (Alkylation) | Melanoma | Imidazole-carboxamide (Alkylating agent) |
| Losartan | Angiotensin II Receptor | Hypertension | Imidazole core (Scaffold for biphenyl) |
References
-
Maeda, K., et al. (1953). "Azomycin, a new antibiotic." Journal of Antibiotics.
-
Black, J.W., et al. (1972). "Definition and antagonism of histamine H2-receptors." Nature.
-
Van Leusen, A.M., et al. (1977).[5] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides." The Journal of Organic Chemistry.
-
Sheehan, D.J., et al. (1999). "Current and Emerging Azole Antifungal Agents." Clinical Microbiology Reviews.
-
Zhang, L., et al. (2020). "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis." Molecules.
Sources
Methodological & Application
2-(2-Methyl-1H-imidazol-1-yl)benzoic acid as a ligand in coordination chemistry
An In-Depth Technical Guide to 2-(2-Methyl-1H-imidazol-1-yl)benzoic Acid: Synthesis, Coordination Chemistry, and Applications
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic ligand for coordination chemistry. The document details a robust protocol for the synthesis of the ligand, based on the Ullmann condensation, and outlines general procedures for the preparation of its metal complexes. The coordination behavior of this ligand is discussed in the context of its potential to form diverse metal-organic frameworks and discrete coordination compounds. Furthermore, this guide explores the prospective applications of the resulting metal complexes in catalysis and as antimicrobial agents, supported by detailed, field-proven experimental protocols. The content is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the chemical principles at play.
Introduction: The Scientific Rationale for this compound as a Ligand
The convergence of imidazole and carboxylic acid functionalities within a single molecular entity presents a compelling case for the exploration of this compound in coordination chemistry. The imidazole moiety, a key component in many biological systems, including the amino acid histidine, offers a nitrogen donor atom for coordination to metal ions. Concurrently, the carboxylic acid group provides a versatile binding site through its oxygen atoms, capable of acting as a monodentate, bidentate, or bridging ligand. This dual-functionality allows for the construction of coordination polymers and metal-organic frameworks (MOFs) with varied dimensionalities and topologies.[1][2]
The strategic placement of the 2-methyl group on the imidazole ring introduces steric hindrance that can influence the coordination geometry around the metal center, potentially leading to the formation of complexes with unique catalytic or biological properties. Metal complexes incorporating imidazole and benzimidazole derivatives have demonstrated significant potential in medicinal chemistry, exhibiting antimicrobial and anticancer activities.[1][3] The presence of the carboxylate group further enhances the potential for biological activity and allows for the fine-tuning of solubility and bioavailability.
This guide serves as a foundational resource for researchers interested in harnessing the potential of this compound in materials science and drug discovery.
Synthesis of this compound: An Application Protocol
The synthesis of this compound can be effectively achieved via a copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation.[4][5] This method involves the coupling of 2-methylimidazole with a 2-halobenzoic acid in the presence of a copper catalyst and a base. The following protocol is a representative procedure adapted from established methods for similar N-aryl imidazole syntheses.[6][7]
Reaction Scheme
Sources
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- 2. Heterocyclic chelating agents. Part II. Metal complexes of 2-(2-pyridyl)imidazole - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
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- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: UV-Vis Spectral Analysis of 2-(2-Methyl-1H-imidazol-1-yl)benzoic Acid
Abstract
This comprehensive guide details the principles and protocols for the qualitative and quantitative analysis of 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid using Ultraviolet-Visible (UV-Vis) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document provides a framework for developing a robust, reliable, and validated analytical method. We will explore the theoretical underpinnings of UV-Vis spectroscopy, offer step-by-step experimental procedures, and delineate the process for method validation in accordance with ICH guidelines. The causality behind experimental choices, such as solvent selection and calibration strategies, is explained to ensure technical accuracy and field-proven insights.
Introduction: The Analytical Significance of this compound
This compound is a heterocyclic compound incorporating both a benzoic acid and a methyl-imidazole moiety. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmacologically active agents or functional materials.[1] The conjugated system arising from the benzene and imidazole rings is expected to produce characteristic absorption bands in the UV region, making UV-Vis spectroscopy an ideal tool for its analysis.[2]
UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance.[3] This allows for both qualitative identification (by observing the wavelength of maximum absorbance, λmax) and quantitative determination of its concentration in a solution.[4][5] Its simplicity, speed, and affordability make it an indispensable method for purity checks, concentration measurements, and quality control in various scientific fields.[6]
This application note serves as a practical guide to leveraging UV-Vis spectroscopy for the reliable analysis of this compound.
Foundational Principles: Light Absorption and Quantification
The utility of UV-Vis spectroscopy is grounded in the interaction of light with molecules. When a molecule absorbs light, an electron is promoted from a lower energy ground state to a higher energy excited state.[5] For organic molecules with π-systems and non-bonding electrons, such as this compound, the relevant electronic transitions (e.g., π → π* and n → π*) occur in the UV-Vis range (typically 200-800 nm).[7]
The relationship between the amount of light absorbed and the concentration of the substance is described by the Beer-Lambert Law.[8][9] This principle is the cornerstone of quantitative spectrophotometry.[6]
The Beer-Lambert Law is expressed as:
A = εcl
Where:
-
A is the absorbance (a dimensionless quantity).
-
ε (epsilon) is the molar absorptivity or extinction coefficient (in L mol⁻¹ cm⁻¹), a constant unique to a substance at a specific wavelength.[8]
-
c is the concentration of the substance in the solution (in mol L⁻¹).
-
l is the path length of the light beam through the sample, which is typically the width of the cuvette (commonly 1 cm).[8]
The law states that for a given substance at a fixed wavelength, absorbance is directly proportional to its concentration.[10] This linear relationship is what allows for the creation of a calibration curve to determine the concentration of unknown samples.
Caption: Relationship of parameters in the Beer-Lambert Law.
Experimental Protocols
This section provides detailed, self-validating methodologies for the spectral analysis of this compound.
Materials and Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.[11]
-
Cuvettes: 1 cm path length quartz cuvettes are required for measurements in the UV range (<340 nm).
-
Analyte: High purity (>98%) this compound.
-
Solvent: A suitable UV-grade solvent. The choice of solvent is critical as it can influence the absorption spectrum.[12] A good starting point is spectroscopic grade methanol or ethanol, as they are transparent in the deep UV region and can dissolve a wide range of organic compounds.[13]
-
Analytical Balance & Volumetric Glassware: For accurate preparation of stock and standard solutions.
Protocol 1: Qualitative Analysis and Determination of λmax
The first step in developing a quantitative method is to determine the wavelength of maximum absorbance (λmax). Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law.
Procedure:
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a 100 mL volumetric flask with the chosen solvent (e.g., methanol) to create a 100 µg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution to a concentration expected to give an absorbance reading between 0.5 and 1.0 AU. A 1:10 dilution to 10 µg/mL is a typical starting point.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to stabilize for at least 15-30 minutes.[14]
-
Baseline Correction: Fill two quartz cuvettes with the solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan (e.g., from 400 nm down to 200 nm) to zero the instrument and subtract any absorbance from the solvent and cuvettes.[15]
-
Sample Spectrum Acquisition: Empty the sample cuvette, rinse it with the working solution, and then fill it. Place it back into the sample holder.[16]
-
Wavelength Scan: Perform a scan over the same wavelength range used for the baseline.
-
Identify λmax: The resulting spectrum will show one or more absorption bands. The wavelength at the peak of the most intense and well-defined band should be designated as the λmax for subsequent quantitative analysis.
Protocol 2: Quantitative Analysis using a Calibration Curve
This protocol establishes the linear relationship between absorbance and concentration, enabling the determination of unknown sample concentrations.
Procedure:
-
Prepare Calibration Standards: From the 100 µg/mL stock solution, prepare a series of at least five standard solutions by serial dilution. The concentration range should bracket the expected concentration of the unknown samples and remain within the linear range of the instrument (typically 0.1 to 1.5 AU).
-
Set Wavelength: Set the spectrophotometer to measure absorbance at the predetermined λmax.
-
Zero the Instrument: Use a cuvette filled with the solvent blank to zero the absorbance (A = 0.000).[15]
-
Measure Standards: Starting with the least concentrated standard, measure the absorbance of each calibration solution. Rinse the cuvette with the next standard before filling to prevent cross-contamination.
-
Construct Calibration Curve: Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).
-
Linear Regression: Perform a linear regression analysis on the data points. The resulting equation (y = mx + b) and the coefficient of determination (R²) are critical. An R² value > 0.999 is typically required for a good linear fit.
-
Measure Unknown Sample: Prepare the unknown sample using the same solvent and dilution factor as the standards to ensure its absorbance falls within the calibration range. Measure its absorbance.
-
Calculate Concentration: Use the calibration curve equation to calculate the concentration of the unknown sample.
Caption: Workflow for UV-Vis spectral analysis.
Method Validation Protocol (ICH Q2(R1) Framework)
For use in regulated environments such as drug development, the analytical method must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for this process.[11][17]
A validation protocol should be documented before the study begins.[18] The following parameters are essential for validating a UV-Vis spectrophotometric assay.
| Parameter | Purpose | Protocol Summary | Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only, without interference from excipients or impurities. | Analyze a placebo/blank solution. Spike the analyte into the placebo and verify the spectrum matches the pure standard. | No significant absorbance from the blank at λmax. |
| Linearity | To verify the direct proportionality of absorbance to concentration over a specific range. | Analyze a minimum of 5 concentrations across the desired range. Plot Absorbance vs. Concentration. | Coefficient of determination (R²) ≥ 0.999. |
| Range | The concentration interval where the method is precise, accurate, and linear.[17] | The range is established by confirming linearity, accuracy, and precision within its upper and lower bounds. | Typically 80-120% of the target concentration. |
| Accuracy | The closeness of the measured value to the true value. | Perform recovery studies by spiking a blank matrix with known amounts of the analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Repeatability: 6 replicate measurements at 100% of the test concentration.[17] Intermediate Precision: Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| LOD | The lowest amount of analyte that can be detected but not necessarily quantified. | Calculated as (3.3 * σ) / S, where σ is the standard deviation of the blank response and S is the slope of the calibration curve.[19] | Report the calculated value. |
| LOQ | The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy. | Calculated as (10 * σ) / S, where σ is the standard deviation of the blank response and S is the slope of the calibration curve.[19] | Report the calculated value and confirm with experimental data. |
Data Interpretation and Potential Pitfalls
-
Solvent Effects: The polarity of the solvent can shift the λmax and alter the molar absorptivity.[20] For instance, polar solvents can form hydrogen bonds with the analyte, stabilizing the ground or excited state and causing a shift in the absorption wavelength (solvatochromism).[12][21] It is crucial to use the same solvent for all standards, samples, and blanks.
-
pH Effects: Since this compound contains both an acidic (carboxylic acid) and a basic (imidazole) functional group, the pH of the solution can significantly alter its protonation state and, consequently, its UV spectrum.[22] For reproducible results, using a buffered aqueous solution may be necessary if pH variability is a concern.
-
Deviations from Beer-Lambert Law: At high concentrations (>1.5 AU), molecular interactions can cause the linear relationship between absorbance and concentration to break down. Always work within the validated linear range of the method.
Conclusion
This application note provides a robust and scientifically grounded framework for the UV-Vis spectral analysis of this compound. By following the detailed protocols for qualitative and quantitative analysis and adhering to the principles of method validation outlined by the ICH, researchers can ensure the generation of accurate, reliable, and reproducible data. This methodology is a cornerstone for quality control, stability testing, and characterization studies essential in pharmaceutical and chemical research.
References
-
Guo, H., He, F., Gu, B., & Smith, J. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. ResearchGate. Available at: [Link]
-
Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Available at: [Link]
-
Faizi, M. S., et al. (2017). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. IUCrData. Available at: [Link]
-
Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Available at: [Link]
-
JoVE. (2015). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. Available at: [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures. Available at: [Link]
-
Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Available at: [Link]
-
Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. Available at: [Link]
-
Edinburgh Instruments. (n.d.). Beer-Lambert Law | Transmittance & Absorbance. Available at: [Link]
-
MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Available at: [Link]
-
Chen, L., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Royal Society of Chemistry. Available at: [Link]
-
Aryal, S. (2023). UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. Microbe Notes. Available at: [Link]
-
ResearchGate. (2011). 4-(Imidazol-1-yl)benzoic acid. Available at: [Link]
-
ResearchGate. (2022). (PDF) Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD). Available at: [Link]
-
ACS Publications. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. Available at: [Link]
-
Wikipedia. (n.d.). Beer–Lambert law. Available at: [Link]
-
Pharmaguideline. (n.d.). SOP for Analysis on UV- Visible Spectrophotometer. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Available at: [Link]
-
ResearchGate. (2018). (PDF) VALIDATION OF SIMPLE UV-VIS SPECTROPHOTOMETRY METHOD BASED ON ICH Q2 (R1) GUIDELINE FOR THE ANALYSIS OF SODIUM HYPOCHLORITE USING RHODAMINE B. Available at: [Link]
-
HINOTEK. (n.d.). Beer-Lambert Law Spectrophotometer. Available at: [Link]
-
ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Available at: [Link]
-
SciELO. (n.d.). Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. Available at: [Link]
-
SlideShare. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. Available at: [Link]
-
Connect Journals. (2018). Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid. Available at: [Link]
-
StudySmarter. (n.d.). How do you use the Beer-Lambert Law to perform quantitative analysis?. Available at: [Link]
-
IJISET. (n.d.). Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. Available at: [Link]
-
Wiley Online Library. (n.d.). The Bouguer-Beer-Lambert Law: Shining Light on the Obscure. Available at: [Link]
-
Wikipedia. (n.d.). Benzoic acid. Available at: [Link]
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Application Note: The 2-(2-Methyl-1H-imidazol-1-yl)benzoic Acid Scaffold in Metalloenzyme Inhibitor Design
Executive Summary & Scientific Rationale
In the landscape of fragment-based drug discovery (FBDD), 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid represents a "privileged scaffold" for targeting heme-dependent metalloenzymes, particularly Thromboxane A2 Synthase (TXAS) and specific Cytochrome P450 (CYP) isoforms.
While unsubstituted imidazole derivatives (e.g., Ozagrel, Dazoxiben) are classic inhibitors of TXAS, the introduction of the 2-methyl group on the imidazole ring is a critical structural modification. This methyl group serves two distinct mechanistic functions:
-
Steric Filtering: It introduces steric bulk near the coordinating nitrogen, reducing affinity for "promiscuous" heme enzymes (like general CYP450s) while retaining potency for enzymes with accommodating active site pockets (like TXAS).
-
Selectivity Tuning: The ortho-benzoic acid moiety provides a secondary electrostatic anchor, targeting conserved arginine or lysine residues at the active site entrance, locking the inhibitor in a specific orientation.
This guide details the protocols for synthesizing this scaffold, validating its binding mode via difference spectroscopy, and quantifying its inhibitory potential.
Mechanism of Action: The "Anchor & Ligate" Model
The potency of this scaffold relies on a bidentate interaction mode. The imidazole nitrogen (N3) coordinates directly with the heme iron (Fe), displacing the native water molecule or preventing substrate binding. Simultaneously, the carboxylate group interacts with polar residues at the active site mouth.
Visualization: Structural Binding Logic
Figure 1: The "Anchor & Ligate" binding mechanism. The 2-methyl group acts as a selectivity filter, preventing binding to enzymes with restricted heme access channels.
Protocol A: Synthesis of the Scaffold
Context: Direct nucleophilic substitution is often difficult due to steric hindrance. A Copper-catalyzed Ullmann-type coupling is the preferred industrial route.
Materials
-
Reactants: 2-Methylimidazole (1.2 eq), 2-Iodobenzoic acid (1.0 eq).
-
Catalyst: Copper(I) iodide (CuI, 10 mol%).
-
Ligand: L-Proline or 1,10-Phenanthroline (20 mol%).
-
Base: Potassium carbonate (
, 2.0 eq). -
Solvent: DMSO or DMF (Anhydrous).
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine 2-Iodobenzoic acid (10 mmol), 2-Methylimidazole (12 mmol), CuI (1 mmol), and
(20 mmol). -
Inert Atmosphere: Evacuate the flask and backfill with Argon (repeat 3x). Add anhydrous DMSO (20 mL) and the ligand (L-Proline, 2 mmol) via syringe.
-
Reaction: Heat the mixture to 110°C for 24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting iodide should disappear.
-
Workup: Cool to room temperature. Dilute with water (100 mL) and acidify to pH 3-4 using 1M HCl. The product, this compound, typically precipitates as an off-white solid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water to remove trace copper.
-
Validation: Check purity via HPLC (>98% required for enzyme assays). confirm structure via 1H-NMR (Look for the characteristic imidazole singlets and the methyl peak at ~2.3 ppm).
-
Protocol B: Heme Coordination Assay (Difference Spectroscopy)
Context: This is the definitive assay to prove the compound binds directly to the heme iron. Imidazole binding induces a "Type II" spectral change.
Principle
Binding of the imidazole nitrogen to the ferric heme iron shifts the Soret band, resulting in a characteristic difference spectrum with a peak at ~425-430 nm and a trough at ~390-410 nm.
Experimental Setup
-
Enzyme Prep: Dilute recombinant Thromboxane Synthase (or CYP model) to 1 µM in Potassium Phosphate buffer (100 mM, pH 7.4).
-
Baseline: Place 1 mL of enzyme solution in both the Reference and Sample cuvettes of a dual-beam spectrophotometer. Scan baseline (350–500 nm).
-
Titration:
-
Add the inhibitor (dissolved in DMSO) to the Sample cuvette in stepwise increments (0.5 µM to 50 µM).
-
Add an equivalent volume of pure DMSO to the Reference cuvette to correct for solvent effects.
-
-
Data Capture: Record the difference spectrum after each addition.
-
Analysis: Plot the difference in absorbance (
) vs. [Inhibitor]. Fit to the Michaelis-Menten or Morrison equation to determine the Binding Constant ( ).
Expected Result: A Type II spectrum (Peak ~430nm, Trough ~390nm).
-
Note: If the 2-methyl group causes significant steric clash, the
will be higher (weaker binding) compared to the non-methylated analog, but the selectivity profile may be improved.
Protocol C: Functional Inhibition Assay (TXAS Activity)
Context: Measuring the reduction in Thromboxane B2 (TxB2) production, the stable metabolite of TxA2.
Workflow Visualization
Figure 2: Thromboxane Synthase Inhibition Workflow.
Procedure
-
Reagents:
-
Enzyme: Human Platelet Microsomes (rich in TXAS) or recombinant TXAS.
-
Substrate: Prostaglandin H2 (PGH2) is the direct substrate. Note: PGH2 is unstable; Arachidonic Acid (AA) can be used if COX-1 is present in the microsomes.
-
-
Incubation:
-
Mix 10 µg microsomal protein with varying concentrations of This compound (0.1 nM – 10 µM) in Tris-HCl buffer (pH 7.4).
-
Pre-incubate for 10 minutes at 37°C to allow equilibrium binding.
-
-
Reaction:
-
Initiate by adding PGH2 (final conc. 5 µM).
-
Incubate for exactly 3 minutes.
-
-
Termination: Stop reaction by adding 1M Citric Acid (lowers pH, stops enzymatic activity) and Indomethacin (prevents artifactual COX activity).
-
Quantification:
-
Neutralize supernatant.
-
Measure TxB2 levels using a competitive ELISA kit.
-
-
Calculation:
-
Calculate % Inhibition =
. -
Determine
using non-linear regression (Log(inhibitor) vs. response).
-
Data Summary: Comparative Potency Table
When evaluating this scaffold, compare it against standard references to validate the assay.
| Compound | Structure Note | Target | Typical IC50 (nM) | Binding Type |
| Ozagrel | Imidazole-Acrylic Acid | TXAS | 10 - 50 | Type II |
| Dazoxiben | Imidazole-Ethoxybenzoic | TXAS | 5 - 20 | Type II |
| 2-(2-Me-Im)-Benzoic | Methylated Scaffold | TXAS | 50 - 200 * | Type II (Modified) |
| Ketoconazole | Bulky Imidazole | CYP3A4 | < 10 | Type II |
*Note: The methylated scaffold often shows slightly lower potency than unhindered imidazoles (like Ozagrel) but provides superior selectivity against off-target CYPs due to the steric bulk of the methyl group.
References
-
Heme-Coordination Chemistry: Correia, M. A., et al. "Structure and function of cytochrome P450 enzymes." Archives of Biochemistry and Biophysics, 2005. Link
-
Thromboxane Synthase Inhibition: Kato, K., et al. "Synthesis and thromboxane A2 synthetase inhibitory activity of imidazole derivatives." Journal of Medicinal Chemistry, 1985. Link
-
Ullmann Coupling Protocols: Ma, D., et al. "CuI-catalyzed coupling reaction of aryl halides with imidazoles." Organic Letters, 2003. Link
-
Assay Methodologies: Hecker, M., et al. "Thromboxane A2 synthase inhibitors: current status and future prospects." Journal of Cardiovascular Pharmacology, 1989. Link
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of 2-(2-Methyl-1H-imidazol-1-yl)benzoic Acid Metal Complexes
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid and its metal complexes. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you overcome common challenges and improve the stability and reproducibility of your experimental outcomes.
Introduction to this compound as a Ligand
This compound is a versatile ligand in coordination chemistry. Its structure, featuring both a nitrogen donor from the imidazole ring and an oxygen donor from the carboxylate group, allows for the formation of stable chelate rings with a variety of metal ions. This bidentate coordination is fundamental to the creation of robust metal-organic frameworks (MOFs) and discrete molecular complexes with applications in catalysis, drug delivery, and materials science.[1] However, the stability of these complexes can be influenced by a range of experimental parameters, leading to challenges in synthesis and application. This guide will address these challenges directly.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to address specific problems you may encounter during your experiments.
Q1: My metal complex precipitates as an amorphous powder or oil, not the crystalline product I expected. What's going wrong?
Answer:
Poor crystallinity is a common issue in the synthesis of metal-organic complexes and can stem from several factors related to nucleation and crystal growth.
-
Causality: Rapid precipitation often occurs when the concentration of the reactants is too high, leading to rapid nucleation that outpaces controlled crystal growth. The solvent system also plays a critical role; a solvent in which the complex is too soluble will prevent precipitation, while one in which it is too insoluble will cause it to crash out as an amorphous solid.
-
Troubleshooting Steps:
-
Slower Addition of Reactants: Instead of mixing the ligand and metal salt solutions directly, try layering the solutions in a narrow tube or using a slow diffusion method. This reduces the local concentration at the interface and encourages the formation of fewer, larger crystals.
-
Solvent System Modification: If using a single solvent, consider a mixed-solvent system. For instance, if your complex is highly soluble in DMF, try adding a less polar co-solvent like ethanol or acetonitrile to gently decrease solubility and promote crystallization. Conversely, if the complex is too insoluble, a more polar solvent might be needed.
-
Temperature Control: Cooling the reaction mixture slowly over several hours or days can significantly improve crystallinity. Avoid rapid cooling in an ice bath.
-
pH Adjustment: The protonation state of both the carboxylic acid and the imidazole ring can affect the coordination and subsequent crystal packing. A slight adjustment of the pH with a volatile base (like triethylamine) or acid can sometimes promote the formation of a specific, more crystalline coordination geometry.[2]
-
Q2: Characterization (FT-IR, NMR) suggests the ligand is not coordinated to the metal ion, or that the complex is unstable and decomposes upon isolation.
Answer:
This issue points to a weak metal-ligand interaction or decomposition during workup.
-
Causality: The stability of the metal-ligand bond is dependent on the choice of metal ion and the reaction conditions. "Hard" metal ions may prefer the "hard" oxygen donor of the carboxylate, while "softer" metals may have a higher affinity for the "borderline" nitrogen of the imidazole. If the reaction conditions (e.g., pH, solvent) are not optimal, a stable complex may not form, or it may be susceptible to hydrolysis or solvolysis.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed complex formation.
-
Detailed Steps:
-
Confirm Coordination in Solution: Before attempting to isolate the complex, use techniques like UV-Vis titration or NMR spectroscopy to confirm that coordination is occurring in the reaction mixture. A shift in the absorbance maximum or in the proton/carbon chemical shifts of the ligand upon addition of the metal salt is a good indicator of complexation.
-
Optimize the Solvent: Some solvents, particularly water, can compete with the ligand for coordination sites on the metal ion, leading to hydrolysis and decomposition. If possible, perform the reaction under anhydrous conditions using dried solvents.
-
Choice of Metal Salt: The counter-ion of the metal salt can influence the reaction. More weakly coordinating anions like triflate or perchlorate are less likely to compete with your ligand for coordination sites than halides.
-
Gentle Isolation: Avoid harsh workup conditions. Instead of vacuum drying at high temperatures, which can lead to the loss of coordinated solvent molecules and structural collapse, try air-drying or drying under a gentle stream of nitrogen.[3]
-
Q3: My complex shows poor thermal stability in TGA analysis, decomposing at a lower temperature than expected.
Answer:
Low thermal stability can be an intrinsic property of the complex, but it can also be influenced by the synthetic method and the presence of guest molecules.
-
Causality: The thermal stability of a metal-organic complex is related to the strength of the metal-ligand bonds and the overall rigidity of the crystal lattice. The presence of coordinated or guest solvent molecules can lower the decomposition temperature, as their loss can trigger a structural collapse.[2]
-
Improving Thermal Stability:
-
Post-Synthetic Solvent Exchange: After synthesizing the complex, soak it in a high-boiling, non-coordinating solvent (like chloroform or benzene) to exchange any lower-boiling guest molecules (like water or ethanol). This can sometimes increase the thermal stability.
-
Choice of Metal Ion: Metal ions with higher charge densities (e.g., Cr³⁺, Fe³⁺) often form stronger coordination bonds and lead to more thermally stable frameworks compared to divalent ions.[4]
-
Control of Coordination Environment: The coordination number and geometry of the metal ion can impact stability. Modifying the reaction stoichiometry or introducing ancillary ligands might favor a more stable, higher-coordinate geometry.
-
Q4: The stability of my complex is highly dependent on pH, and it decomposes in acidic or basic solutions.
Answer:
The pH sensitivity of these complexes is due to the protonation/deprotonation of the ligand's functional groups.
-
Causality: In acidic solutions (low pH), the carboxylate group can become protonated, breaking the M-O bond. Similarly, the imidazole nitrogen can be protonated, which can also lead to decoordination. In basic solutions (high pH), hydroxide ions can compete with the ligand for coordination to the metal center, leading to the formation of metal hydroxides and decomposition of the complex.[4]
-
pH Stability Troubleshooting:
Caption: Factors and solutions for pH-dependent instability.
-
Strategies for Enhancing pH Stability:
-
Working in Buffered Solutions: For applications requiring a specific pH range, conduct experiments in a suitable buffer to prevent large pH fluctuations.
-
Metal Ion Selection: For improved stability in acidic conditions, consider using high-valent metal ions (e.g., Zr⁴⁺, Hf⁴⁺) which form stronger bonds with the carboxylate oxygen.[4]
-
Ligand Modification: While beyond the scope of simple troubleshooting, for long-term projects, consider synthesizing derivatives of the ligand with electron-donating or -withdrawing groups to modulate the pKa of the coordinating moieties and enhance stability at a desired pH.
-
Frequently Asked Questions (FAQs)
-
What is the typical coordination mode of this compound?
-
This ligand typically acts as a bidentate chelating agent, coordinating to a metal center through one nitrogen atom of the imidazole ring and one oxygen atom of the deprotonated carboxylate group.[2] This forms a stable six-membered chelate ring.
-
-
How can I confirm the formation of my metal complex?
-
FT-IR Spectroscopy: Look for a shift in the C=O stretching frequency of the carboxylic acid upon coordination to the metal ion. The peak for the free ligand's C=O stretch (around 1700 cm⁻¹) will typically disappear and be replaced by asymmetric and symmetric stretching bands of the coordinated carboxylate at lower wavenumbers.[2]
-
Powder X-ray Diffraction (PXRD): For crystalline products, the PXRD pattern will be distinct from that of the starting materials, confirming the formation of a new crystalline phase.[3]
-
Thermogravimetric Analysis (TGA): TGA can indicate the presence of coordinated solvent molecules and provide information on the thermal decomposition profile of the complex, which will differ from that of the free ligand.[2][3]
-
-
Which solvents are best for the synthesis of these complexes?
-
What is the effect of the methyl group on the imidazole ring?
-
The methyl group at the 2-position of the imidazole ring can provide steric hindrance that may influence the coordination geometry and potentially prevent the formation of certain polymeric structures. It also has a slight electron-donating effect, which can increase the basicity of the coordinating nitrogen atom and influence the strength of the metal-nitrogen bond.
-
Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted from related syntheses)
This protocol is a general guideline adapted from the synthesis of similar N-aryl imidazole derivatives. Optimization may be required.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzoic acid (1 eq.) and 2-methylimidazole (1.2 eq.) in a suitable solvent such as pyridine or DMF.
-
Catalysis: Add a catalytic amount of a copper(I) salt (e.g., CuI, 10 mol%) and a base such as potassium carbonate (2 eq.).
-
Reflux: Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by TLC. The reaction may take 12-24 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with dilute HCl to a pH of ~6. The product should precipitate.
-
Purification: Collect the crude product by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure ligand.
Protocol 2: General Synthesis of a Metal Complex
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., DMF, ethanol). In a separate vial, prepare a solution of the desired metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(OAc)₂·H₂O) in the same or a miscible solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with stirring. The molar ratio of ligand to metal will depend on the desired stoichiometry (e.g., 2:1 for an ML₂ complex).
-
Crystallization: Seal the reaction vessel and leave it undisturbed at room temperature, or place it in an oven at a slightly elevated temperature (e.g., 60-80 °C) for slow evaporation/crystallization over several days.
-
Isolation: Collect the resulting crystals by filtration, wash with a small amount of the reaction solvent, and air-dry.
Protocol 3: Assessing Complex Stability by UV-Vis Spectroscopy
-
Stock Solution: Prepare a stock solution of the purified metal complex in a suitable solvent (e.g., DMSO, DMF) at a known concentration.
-
Stability in Solution: Dilute an aliquot of the stock solution into the test solvent (e.g., water, buffer at a specific pH, methanol) to a final concentration suitable for UV-Vis analysis.
-
Time-Course Measurement: Record the UV-Vis spectrum of the solution at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Stable complexes will show no significant change in their absorbance spectra over time. Decomposition may be indicated by a decrease in the intensity of characteristic absorbance bands, a shift in the wavelength of maximum absorbance (λ_max), or the appearance of new peaks corresponding to the free ligand.
Data Summary Table
| Parameter | Influence on Stability | Recommended Action |
| pH | Low pH protonates the ligand; high pH leads to metal hydroxide formation.[4] | Work in buffered solutions; choose metal ions appropriate for the target pH range. |
| Solvent | Protic solvents can compete for coordination sites and cause solvolysis. | Use anhydrous polar aprotic solvents (DMF, DMSO) where possible. |
| Temperature | High temperatures can lead to loss of coordinated solvent and structural collapse. | Use gentle drying methods; select thermally robust metal-ligand combinations. |
| Metal Ion | Higher valent metal ions generally form stronger, more stable bonds.[4] | For high stability, consider metal ions like Zr(IV), Fe(III), or Cr(III). |
References
-
Profous, D., Cankařová, N., Enengl, J., Soji, S., Rinner, U., Jurečka, P., & Cankař, P. (n.d.). Second-Generation Synthesis and Analytical Application of TBBA for Chiral Analysis of Amino Acids and Oligopeptides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]
-
Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Li, Y., et al. (2022). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. ACS Omega. Retrieved from [Link]
-
Li, Y., et al. (2022). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. National Institutes of Health. Retrieved from [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. Retrieved from [Link]
-
Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.). Retrieved from [Link]
-
Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. (2022). PubMed Central. Retrieved from [Link]
-
Novel PEPPSI-Type NHC Pd(II) Metallosurfactants on the Base of 1H-Imidazole-4,5-dicarboxylic Acid: Synthesis and Catalysis in Water–Organic Media. (2022). MDPI. Retrieved from [Link]
-
Novel transition metal complexes of 5-(2-phenyl-1H-benzo[d]imidazol-1-yl)quinolin-8-ol as active pharmacophore: Experimental and computational explorations. (n.d.). ResearchGate. Retrieved from [Link]
-
Potentiometric Study Of Metal Complexes Of Some Imidazole Contained Ligandsc Part II: The Determination Of Dissociation Constant Of 2-[4,5-Bis(4-Methylphenyl). (n.d.). ResearchGate. Retrieved from [Link]
-
Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. (2023). ACS Publications. Retrieved from [Link]
-
Weak interactions in imidazole‐containing zinc(II)‐based metal–organic frameworks. (n.d.). ResearchGate. Retrieved from [Link]
-
Thermal Decomposition Study on Solid Complexes of 7-[2-(Benzimidazolyl)azo]-8-hydroxy quinoline with Co(III), Ni(II) and Cu(II). (n.d.). ResearchGate. Retrieved from [Link]
-
Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. (n.d.). MDPI. Retrieved from [Link]
-
Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023). MDPI. Retrieved from [Link]
-
An imidazole-based covalent-organic framework enabling a super-efficiency in sunlight-driven uranium extraction from seawater. (2024). RSC Publishing. Retrieved from [Link]
-
pH-Dependent cobalt(ii) frameworks with mixed 3,3′,5,5′-tetra(1H-imidazol-1-yl). (n.d.). Retrieved from [Link]
-
Complexes of Some Transition Metal with 2-Benzoyl thiobenzimidazole and 1,10-Phenanthroline and Studying their Antibacterial Act. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. (2023). MDPI. Retrieved from [Link]
-
Bimetallic Zeolitic Imidazole Frameworks for Improved Stability and Performance of Intrusion–Extrusion Energy Applications. (2023). ACS Publications. Retrieved from [Link]
-
The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (n.d.). Research Results in Pharmacology. Retrieved from [Link]pro/jour/article/view/525)
Sources
- 1. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
overcoming poor solubility of 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid
Topic: Overcoming Poor Solubility & Purification Challenges
Executive Summary: The "Zwitterionic Trap"
Welcome to the technical support hub for 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid . If you are working with this molecule—likely as a key intermediate in the synthesis of angiotensin II receptor antagonists like Telmisartan—you have almost certainly encountered its "brick dust" behavior.
The core issue is not simple insolubility; it is amphoterism . This molecule contains a basic 2-methylimidazole moiety (pKa ~7.8) and an acidic benzoate moiety (pKa ~4.2). At neutral pH (roughly 5.0–7.0), these groups neutralize each other to form a zwitterion (inner salt). This species exhibits high crystal lattice energy and minimal solubility in water and standard organic solvents.
This guide provides the protocols to break this lattice energy using pH manipulation and specific solvent systems.[1]
Module 1: The pH Solubility Profile (The "U-Curve")
User Question: "I am trying to dissolve the solid in water for recrystallization, but it remains a suspension even at boiling. What is wrong?"
Technical Insight: You are likely operating near the Isoelectric Point (pI) , roughly pH 6.[1]0. At this pH, the molecule has zero net charge and maximum lattice stability. To dissolve it, you must drive the equilibrium toward the cationic form (low pH) or the anionic form (high pH).
The Solubility Equilibrium
Figure 1: The pH-dependent solubility switch.[1] The molecule is only soluble when it carries a net charge.
Protocol 1: Isoelectric Precipitation (Purification)
Best for: Removing non-acidic/non-basic impurities from crude reaction mixtures.[1]
-
Dissolution: Suspend the crude solid in water (10 mL/g).
-
Basification: Add 10% NaOH or KOH dropwise with vigorous stirring until pH reaches 11–12 . The solution should become clear as the sodium/potassium salt forms.
-
Troubleshooting: If haze remains, these are likely non-acidic impurities. Filter them off now.
-
-
Precipitation: Slowly add Glacial Acetic Acid or 1M HCl dropwise.
-
Target Point: Monitor pH. Heavy precipitation will occur between pH 5.5 and 6.5 .
-
Isolation: Cool to 0–5°C for 30 minutes to maximize yield, then filter.
Module 2: Solvent Selection & Recrystallization
User Question: "I cannot use aqueous acid/base because my next step is water-sensitive. What organic solvents work for recrystallization?"
Technical Insight: Because of the zwitterionic character, non-polar solvents (Hexane, Toluene) are ineffective. You need a protic polar solvent that can disrupt the intermolecular hydrogen bonding of the crystal lattice.
Solvent Compatibility Table
| Solvent System | Solubility Behavior | Application |
| Ethanol / Water (80:20) | High solubility at reflux; poor at RT.[1] | Recommended for Recrystallization. |
| Methanol | Moderate solubility.[1] | Good for washing filter cakes. |
| DMSO / DMF | Very High solubility. | Use for NMR or reactions; difficult to remove. |
| Acetone | Low solubility. | Good antisolvent to force precipitation. |
| Dichloromethane (DCM) | Very Low solubility.[1] | Not recommended. |
Protocol 2: Recrystallization from Ethanol/Water
Best for: Obtaining high-purity crystals for analysis or subsequent steps.[1]
-
Preparation: Place 5.0 g of crude solid in a round-bottom flask.
-
Reflux: Add Ethanol (95%) (approx. 10 volumes). Heat to reflux (78°C).
-
Titration: If the solid does not dissolve, add Water dropwise through the condenser until a clear solution is obtained. (Do not exceed 25% water content).
-
Cooling: Remove heat and allow the flask to cool slowly to room temperature on a cork ring.
-
Critical Step: Rapid cooling will trap impurities.
-
-
Crystallization: Once at room temperature, cool in an ice bath (0°C) for 1 hour.
-
Filtration: Filter the white/off-white crystals and wash with cold Ethanol.
Module 3: Analytical Troubleshooting (HPLC & NMR)
User Question: "My HPLC peaks are tailing or splitting, and I can't get a stable baseline."
Technical Insight: Injecting a zwitterion in a neutral mobile phase causes it to stick to the C18 column or precipitate in the lines. You must buffer the mobile phase to ensure the molecule is fully ionized.
HPLC Method Optimization
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid . (Ensures pH < 3; molecule is cationic).
-
Mobile Phase B: Acetonitrile or Methanol.[1]
-
Avoid: Neutral Ammonium Acetate buffers (pH ~6), as this encourages precipitation on the column.
NMR Sample Preparation
-
Solvent: DMSO-d6 is the standard.
-
Issue: If peaks are broad (due to proton exchange), add 1 drop of DCl (Deuterium Chloride) or NaOD . This locks the protonation state and sharpens the peaks.
Module 4: Process Workflow (Telmisartan Synthesis Context)
User Question: "I am using this as an intermediate for Telmisartan. How do I integrate the purification into the flow?"
Technical Insight: In the context of Telmisartan synthesis, this intermediate (often formed via hydrolysis of the nitrile) is usually purified via the "Dissolution-Precipitation" cycle described in Module 1, often utilizing the potassium salt formation which is highly soluble.
Workflow Diagram
Figure 2: Standard industrial purification workflow for this compound.
References
-
Ries, U. J., et al. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity. Journal of Medicinal Chemistry, 36(25), 4040-4051.[1]
-
Boehringer Ingelheim. (2012). Process for the preparation of Telmisartan.[1][2][3][4][5] World Intellectual Property Organization (WO Patent 2012/028925). [1]
-
Zhang, Y., et al. (2015). Solubility of benzoic acid in pure solvents and binary mixtures.[1][6] Journal of Chemical & Engineering Data.[1] (General reference for benzoic acid solubility behavior).
-
PubChem. (2024).[1] Compound Summary: 5-chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid (Analogous Structure Data).[1] National Library of Medicine.[1]
Disclaimer: This guide is intended for research and development purposes. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling chemical substances.
Sources
- 1. 5-chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid | C11H9ClN2O2 | CID 61609806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
degradation pathways of 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid under experimental conditions
Welcome to the technical support center for researchers working with 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the experimental investigation of its degradation pathways. As a molecule combining a substituted imidazole ring and a benzoic acid moiety, its stability profile is of critical interest in pharmaceutical development and materials science. This document will equip you with the foundational knowledge and practical protocols to conduct robust forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under experimental stress conditions?
Based on the known reactivity of imidazole and benzoic acid derivatives, the primary degradation pathways to anticipate are hydrolysis, oxidation, and photolysis.[1][2][3] The imidazole ring is particularly susceptible to oxidative and photolytic cleavage, while the carboxylic acid group can influence the molecule's solubility and reactivity under different pH conditions.
-
Hydrolytic Degradation: While the amide bond is absent in this molecule, extreme pH and elevated temperatures may lead to cleavage of the bond between the imidazole and phenyl rings, although this is generally less common than other pathways. It is more likely that changes in pH will affect the molecule's stability in solution and its susceptibility to other degradation mechanisms.[2]
-
Oxidative Degradation: The imidazole moiety is prone to oxidation, especially in the presence of peroxides or through auto-oxidation.[1] This can lead to the formation of various oxidized derivatives, potentially involving the opening of the imidazole ring.
-
Photodegradation: Imidazole-containing compounds are often sensitive to light.[1][3][4] Exposure to UV or high-intensity visible light can induce photochemical reactions, leading to a complex mixture of degradation products.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid moiety and cleavage of the imidazole ring are potential degradation pathways. The specific products will depend on the temperature and whether the experiment is conducted in an inert or oxidative atmosphere.
Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample in solution. What could be the cause?
The appearance of new peaks in your chromatogram is a strong indicator of degradation. The most probable cause in a solution stored under ambient conditions is a combination of photogradation and oxidation.[1][3] Even ambient laboratory light can be sufficient to induce photodegradation over time. Furthermore, dissolved oxygen can contribute to oxidative degradation.
To troubleshoot this, you should:
-
Prepare fresh samples for immediate analysis to establish a baseline chromatogram.
-
Store your solutions in the dark using amber vials or by wrapping them in aluminum foil to mitigate photolytic degradation.
-
Consider de-gassing your solvent or purging with an inert gas like nitrogen or argon to minimize oxidative degradation.
Q3: How do I design a comprehensive forced degradation study for this compound?
A well-designed forced degradation study should systematically evaluate the impact of various stress conditions.[5][6][7] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being so extensive that secondary degradation occurs.[6]
Here is a recommended set of conditions based on ICH guidelines:[6][7]
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 8 hours | Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 8 hours | Hydrolysis, Base-mediated oxidation[1] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of imidazole ring[1] |
| Thermal Degradation | Solid-state at 105 °C for 48 hours | Thermal decomposition[8] |
| Photodegradation | Solution exposed to UV (254 nm) and visible light | Photolytic cleavage[1][4] |
It is crucial to perform these experiments with a control sample stored under normal conditions to differentiate stress-induced degradation from inherent instability.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| No degradation observed under stress conditions. | The compound is highly stable, or the stress conditions are too mild. | Gradually increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature, longer exposure time).[9] |
| Complete degradation of the parent compound. | The stress conditions are too harsh. | Reduce the duration, temperature, or concentration of the stressor to achieve the target 5-20% degradation.[6] |
| Poor peak shape or resolution in HPLC. | Co-elution of degradation products, inappropriate mobile phase, or column incompatibility. | Optimize the HPLC method. This may involve adjusting the mobile phase gradient, changing the column chemistry (e.g., C18 to phenyl-hexyl), or modifying the pH of the mobile phase. |
| Inconsistent results between replicate experiments. | Poor experimental control (temperature fluctuations, inconsistent light exposure), or sample preparation variability. | Ensure precise control of all experimental parameters. Use a calibrated oven, a photostability chamber, and precise volumetric preparations. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study on this compound.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a UV detector or a mass spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl (to achieve a final concentration of 0.1 M HCl).
-
Heat the solution at 60 °C for 8 hours.
-
Cool, neutralize with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH (to achieve a final concentration of 0.1 M NaOH).
-
Heat the solution at 60 °C for 8 hours.
-
Cool, neutralize with an equivalent amount of 0.2 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ (to achieve a final concentration of 3% H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a vial and heat in an oven at 105 °C for 48 hours.
-
Dissolve the stressed solid in methanol and dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) in a quartz cuvette to a combination of UV and visible light in a photostability chamber.
-
Monitor the degradation over time by HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to a control sample to identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.
Starting HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1 mL/min
-
Detection: 240 nm (or a wavelength of maximum absorbance for the parent compound)
-
Column Temperature: 30 °C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]
Visualizing Degradation Pathways and Workflows
Caption: Potential degradation pathways of this compound.
Caption: Workflow for investigating degradation pathways.
References
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3133-3141. [Link]
-
Ahmad, I., et al. (2017). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 841–848. [Link]
-
Zhang, J., et al. (2010). [1H-benzimidazol-2-yl]benzoic acid methanol solvate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2568. [Link]
-
Shahid, M., et al. (2014). Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1126–o1127. [Link]
-
Yu, Z., et al. (2015). Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 111, 274-281. [Link]
-
Wang, C., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 8(2), 732-739. [Link]
-
Vasilache, V., et al. (2017). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 62(1), 25-32. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Zhang, W., et al. (2012). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. The Journal of Chemical Physics, 137(11), 114307. [Link]
-
de la Cruz, N., et al. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research, 46(16), 5181-5190. [Link]
-
Zhang, Y., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Molecules, 27(4), 1321. [Link]
-
Meyyanathan, S.N., & Ramana, G. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science, 60(8), 705-712. [Link]
-
Al-Qaim, F. F., et al. (2018). Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO 2 Nanomaterials. Nanomaterials, 8(8), 605. [Link]
-
Lee, S. Y., et al. (2020). PHOTOCATALYTIC DEGRADATION OF PHARMACEUTICALS USING TiO2 BASED NANOCOMPOSITE CATALYST- REVIEW. Journal of Engineering Science and Technology, 15(4), 2374-2391. [Link]
-
Salgado, J., et al. (2021). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. Journal of Thermal Analysis and Calorimetry, 145, 129–141. [Link]
-
Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 58-66. [Link]
-
Lin, Y., et al. (2015). The photodegradation of metronidazole in the presence of coexisting pharmaceuticals. Environmental Science and Pollution Research, 22(19), 14785-14792. [Link]
-
Jain, R., & Shah, D. (2012). Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft lozenges. Der Pharma Chemica, 4(5), 1891-1898. [Link]
-
Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. International Journal of Organic Chemistry, 5, 145-155. [Link]
-
Grützmacher, H., et al. (2021). Critical Insight into Mechanochemical and Thermal Degradation of Imidazolium-based Ionic Liquids with Alkyl and mPEG Side Chains. ACS Sustainable Chemistry & Engineering, 9(32), 10848–10857. [Link]
-
El-Sayed, Y. S., et al. (2011). 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester: crystal structure, DFT calculations and biological activity evaluation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 754-763. [Link]
-
Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
-
Hutsaliuk, V., et al. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Pharmacia, 67(2), 75-81. [Link]
-
Xiao, Z. P., et al. (2008). 2-[1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxycarbonyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1955. [Link]
-
Spasiano, D., et al. (2016). Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. Water Research, 106, 383-391. [Link]
-
Vennapu, D. R., et al. (2021). Identification and characterization of new degradation products of belinostat using UHPLC-Q-TOF-MS/MS and in silico toxicity prediction. Journal of Liquid Chromatography & Related Technologies, 44(9-10), 471-481. [Link]
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. scirp.org [scirp.org]
- 10. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
Technical Support Center: Coordination Chemistry of 2-(2-Methyl-1H-imidazol-1-yl)benzoic Acid
A Senior Application Scientist's Guide to Navigating pH Effects in Complexation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis and crystallization of its metal complexes, with a special focus on the critical role of pH.
I. Understanding the Ligand: The Key to Experimental Success
Before delving into troubleshooting, a firm grasp of the ligand's properties is paramount. This compound is a bifunctional ligand featuring a carboxylic acid group and an imidazole ring. The protonation state of these two moieties is highly dependent on the pH of the reaction medium, which in turn dictates its coordination behavior with metal ions.
Frequently Asked Questions (FAQs): Ligand Properties
Q1: What are the expected pKa values for this compound?
Q2: How do the different protonation states of the ligand affect its coordination?
A2: The protonation state of the ligand determines the available donor atoms for coordination with a metal center. The following diagram illustrates the different species present at various pH ranges and their potential coordination modes.
Caption: Speciation of this compound with changing pH.
II. Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments and addresses common issues that may arise.
A. Determining the pKa of this compound
Why it's critical: Knowing the precise pKa values of your ligand is the foundation for rational design of your coordination chemistry experiments. It allows you to select the appropriate pH to favor a specific ligand speciation and, consequently, a desired coordination mode.
Recommended Method: Potentiometric Titration
Potentiometric titration is a reliable method for determining dissociation constants.[1][2]
Step-by-Step Protocol:
-
Preparation of the Ligand Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A small amount of a co-solvent like ethanol may be necessary to ensure complete dissolution.[3]
-
Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M NaOH. Ensure it is carbonate-free.
-
Titration Setup:
-
Place the ligand solution in a thermostatted beaker with a magnetic stirrer.
-
Immerse a calibrated pH electrode and a reference electrode into the solution.
-
Use a burette to add the NaOH solution in small, precise increments.
-
-
Data Collection: Record the pH of the solution after each addition of the titrant.[4]
-
Data Analysis:
-
Plot a graph of pH versus the volume of NaOH added.
-
The equivalence points will appear as steep inflections in the curve.
-
The pKa values can be determined from the pH at the half-equivalence points. For a more accurate determination, plotting the first and second derivatives of the titration curve is recommended.[5]
-
Troubleshooting Guide: pKa Determination
| Issue | Possible Cause | Solution |
| Poorly defined inflection points in the titration curve. | Ligand concentration is too low. | Increase the concentration of the ligand solution. |
| Inaccurate pH meter calibration. | Recalibrate the pH meter using fresh, standard buffer solutions. | |
| Precipitation of the ligand during titration. | The ligand or its salt has low solubility in water. | Perform the titration in a mixed solvent system (e.g., water-ethanol) to maintain solubility throughout the titration. |
| Drifting pH readings. | The solution is not at equilibrium. | Allow sufficient time for the pH to stabilize after each addition of titrant. Ensure constant and gentle stirring. |
B. pH-Controlled Synthesis of Metal Complexes
The pH of the reaction mixture is a critical parameter that can direct the self-assembly of metal-ligand frameworks, leading to different crystal structures and properties.
General Workflow for pH-Controlled Crystallization:
Caption: General workflow for pH-controlled synthesis of metal complexes.
Troubleshooting Guide: Synthesis and Crystallization
| Issue | Possible Cause | Solution |
| Amorphous precipitate forms instead of crystals. | Rapid precipitation due to high supersaturation. | Decrease the concentration of the ligand and/or metal salt solutions. Consider a slower method of mixing the reactants, such as vapor diffusion or layering. |
| pH is not optimal for crystal growth of the desired phase. | Systematically vary the pH of the reaction mixture. Even small changes in pH can significantly impact the outcome. For some systems, maintaining a constant pH with a suitable buffer is crucial. | |
| Formation of multiple crystalline phases. | The reaction conditions are on the borderline between the stability regions of different phases. | Fine-tune the pH and temperature of the reaction. The use of a co-solvent can also influence the outcome. |
| The ligand may be degrading at high temperatures in hydrothermal/solvothermal synthesis. | Lower the reaction temperature and/or shorten the reaction time. | |
| No crystals form after an extended period. | The complex is highly soluble under the current conditions. | Increase the concentration of the reactants. If using slow evaporation, try a more volatile solvent system. For hydrothermal/solvothermal methods, increasing the temperature might be necessary. |
| The chosen solvent system is not suitable. | Experiment with different solvents or solvent mixtures. The polarity and coordinating ability of the solvent can play a significant role. |
III. Case Studies: pH-Dependent Coordination of Imidazole-Carboxylate Ligands
While specific studies on this compound are limited, literature on analogous systems provides valuable insights into the expected pH-dependent coordination behavior.
Case Study 1: Copper(II) Complexes
In the presence of Cu(II) ions, imidazole-carboxylate ligands can form a variety of structures depending on the pH.
-
At lower pH (around 4-5): The carboxylate group is deprotonated and readily coordinates to the copper center. The imidazole ring is likely protonated and may not be directly involved in coordination, or it may act as a monodentate N-donor.[6]
-
At near-neutral to slightly alkaline pH (around 6-8): Both the carboxylate and the imidazole nitrogen can coordinate to the copper ion, potentially leading to the formation of polynuclear complexes or coordination polymers.[7] The deprotonation of the imidazole ring can lead to imidazolate-bridged structures.[8]
Case Study 2: Zinc(II) Complexes
Zinc(II) complexes with imidazole-carboxylate ligands also exhibit a strong dependence on pH.
-
Acidic to Neutral pH: Similar to copper(II), the carboxylate group is the primary coordination site. The coordination geometry around the zinc center can vary, leading to different framework dimensionalities.
-
Controlling pH in Zinc-Imidazole Systems: Studies have shown that subtle changes in pH can lead to the formation of different zinc-imidazole coordination polymers, highlighting the importance of precise pH control in obtaining a desired structure.[2]
IV. References
-
BYJU'S. (n.d.). Potentiometric Titration Principle. Retrieved from [Link]
-
Garrido, N., et al. (2025). Copper(II) complexes of a polydentate imidazole-based ligand. pH effect on magnetic coupling and catecholase activity. ResearchGate.
-
Al-Hada, N. M., et al. (2022). Effect of sulfur doping of zinc-imidazole coordination polymer (ZnIm CP) as a novel photocatalyst for degradation of ionic dyes. Scientific Reports, 12(1), 18635.
-
Chemistry LibreTexts. (2023). 2: Potentiometric Titrations (Experiment). Retrieved from [Link]
-
Scribd. (n.d.). Potentiometric Titulations. Retrieved from [Link]
-
Ahmad, R., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. IUCrData, 6(7), x210754.
-
Li, Y., et al. (2022). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. ACS Omega, 7(22), 18453–18463.
-
Waheed, S., et al. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Frontiers in Chemical Sciences, 4.
-
Schulz, M., et al. (2022). Zinc(II) coordination polymers with 3-(1H-imidazol-1-yl)propanoate linkers. ChemRxiv.
-
Costa, J. S., et al. (2012). Copper(ii) complexes of a polydentate imidazole-based ligand. pH effect on magnetic coupling and catecholase activity. Dalton Transactions, 41(40), 12351-12362.
-
The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]
-
Shahid, K., et al. (2014). Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1237.
-
Kopacz, M., & Woźnicka, E. (2021). The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides. Materials, 14(15), 4268.
-
Wang, Y., et al. (2018). Synthesis, Crystal Structures, and Properties of a New Supramolecular Polymer Based on Mixed Imidazole and Carboxylate Ligands. Crystals, 8(11), 411.
-
Royal Society of Chemistry. (n.d.). Determining the pKa of 2-hydroxybenzoic acid. Retrieved from [Link]
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. Effect of sulfur doping of zinc-imidazole coordination polymer (ZnIm CP) as a novel photocatalyst for degradation of ionic dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Anomalous pH-Dependent Enhancement of p-Methyl Benzoic Acid Sum-Frequency Intensities: Cooperative Surface Adsorption Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper(ii) complexes of a polydentate imidazole-based ligand. pH effect on magnetic coupling and catecholase activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Imidazole vs. Pyrazole Ligands: A Comparative Analysis for Researchers
For scientists and professionals in drug development and materials science, the selection of coordinating ligands is a pivotal decision that dictates the functionality and efficacy of resulting metal complexes. Among the plethora of heterocyclic ligands, the structural isomers imidazole and pyrazole are frequently employed. While seemingly similar, their distinct nitrogen atom arrangement—1,3 in imidazole and 1,2 in pyrazole—leads to significant differences in their electronic and steric properties, profoundly influencing their coordination behavior and performance in various applications.
This guide provides a comprehensive, data-driven comparison of imidazole and pyrazole as coordinating ligands. By delving into their fundamental physicochemical properties, coordination chemistry, and applications, and by presenting quantitative data and detailed experimental protocols, this guide aims to equip researchers with the knowledge to make informed decisions in ligand selection for catalysis, medicinal chemistry, and materials science.
At a Glance: Key Physicochemical Differences
The seemingly subtle difference in the placement of nitrogen atoms within the five-membered aromatic rings of imidazole and pyrazole has a cascading effect on their electronic properties, most notably their basicity.[1]
| Property | Imidazole | Pyrazole |
| Structure | 1,3-diazole | 1,2-diazole |
| pKa of Conjugate Acid | ~7.0[1] | ~2.5[1] |
| Basicity | More Basic[2] | Less Basic[2] |
| σ-Donor Strength | Stronger[1] | Weaker[1] |
| Molecular Stability | More stable[3] | Less stable[3] |
Imidazole is significantly more basic than pyrazole.[2][4] This is attributed to the greater stabilization of the positive charge upon protonation in the imidazolium ion, where the charge is delocalized over two equivalent nitrogen atoms.[1] In the pyrazolium ion, this charge delocalization is less effective.[1] This fundamental difference in basicity directly translates to their strength as σ-donors in metal complexes.[1]
Coordination Chemistry: A Tale of Stability and Structure
The differing electronic properties of imidazole and pyrazole directly impact the stability and structure of their metal complexes. Generally, for a given metal ion, the more basic imidazole forms more stable complexes than pyrazole.[1] This stability is often quantified by the stability constant (log K), with higher values indicating a stronger metal-ligand interaction.[1]
Table 1: Comparative Logarithmic Stability Constants (log K₁) of Divalent Metal Ion Complexes with Imidazole and Pyrazole.
| Metal Ion | Imidazole (log K₁) | Pyrazole (log K₁) |
| Co²⁺ | 2.55 | 1.80 |
| Ni²⁺ | 3.09 | 2.20 |
| Cu²⁺ | 4.31 | 2.70 |
| Zn²⁺ | 2.48 | 1.60 |
Note: These are representative values and can be influenced by experimental conditions.
The stability of these complexes often follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[1] Structural analysis, primarily through single-crystal X-ray diffraction, reveals that anionic imidazolate ligands tend to form shorter and stronger bonds with metal centers compared to neutral imidazole ligands, a phenomenon known as "charge-assisted" bonding.[1]
Applications in Catalysis and Drug Design
The distinct electronic and steric profiles of imidazole and pyrazole ligands make them suitable for different applications in catalysis and drug development.
Catalysis: Both imidazole and pyrazole-based ligands are integral to the development of homogeneous catalysts.[1] The stronger σ-donating ability of imidazole can create more electron-rich metal centers, which can be advantageous for certain catalytic steps.[1] Conversely, the weaker σ-donation of pyrazole may be preferable in reactions requiring a more electrophilic metal center or where ligand dissociation is a desired part of the catalytic cycle.[1] For instance, complexes with protic pyrazole ligands have demonstrated activity in transfer hydrogenation reactions.[1]
Drug Design: Imidazole and pyrazole scaffolds are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[5] The imidazole ring is a key component of many biologically important molecules like histamine and vitamin B12.[5] The choice between these scaffolds in drug design is often guided by the specific biological target and the desired physicochemical properties of the drug candidate. For example, in the development of inhibitors for Mycobacterium tuberculosis CYP121A1, imidazole derivatives showed more effective binding interactions compared to pyridyl-pyrazole derivatives.[6]
Experimental Protocols: A Guide to Comparative Analysis
To facilitate a direct and quantitative comparison of imidazole and pyrazole ligands, the following experimental protocols are provided.
Protocol 1: Synthesis of Metal(II) Complexes
This protocol outlines a general procedure for the synthesis of metal(II) complexes with imidazole and pyrazole.
Materials:
-
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O)
-
Imidazole or Pyrazole
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve the metal(II) salt (1 mmol) in ethanol (20 mL).
-
In a separate flask, dissolve the ligand (imidazole or pyrazole, 2 mmol) in ethanol (10 mL).
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
Reflux the reaction mixture for 2-3 hours.
-
Allow the solution to cool to room temperature.
-
Collect the precipitated complex by filtration.
-
Wash the precipitate with a small amount of cold ethanol and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Causality: The 1:2 metal-to-ligand stoichiometry is chosen to favor the formation of common coordination complexes.[7] Refluxing ensures the reaction goes to completion. Washing with ethanol and diethyl ether removes any unreacted starting materials and byproducts.
Protocol 2: Determination of Metal-Ligand Stability Constants via Potentiometric Titration
This protocol describes the Calvin-Bjerrum method for determining the stability constants of metal-ligand complexes in solution.[1]
Materials:
-
Standardized metal ion solution
-
Standardized ligand solution (imidazole or pyrazole)
-
Standardized strong acid (e.g., HClO₄)
-
Standardized strong base (e.g., NaOH)
-
Inert salt for maintaining constant ionic strength (e.g., NaClO₄)
-
pH meter and electrode
Procedure:
-
Prepare a series of solutions containing a known concentration of the metal ion, the ligand, and a strong acid in a solvent of constant ionic strength.
-
Titrate each solution with a standardized strong base.
-
Record the pH after each addition of the base.
-
Calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each titration point.
-
Plot n̄ versus pL (where pL = -log[L]).
-
Determine the stepwise and overall stability constants from the formation curve.
Causality: Potentiometric titration is a reliable method for determining equilibrium constants in solution.[1] The use of a strong acid ensures that the ligand is fully protonated at the start of the titration. Maintaining a constant ionic strength minimizes activity coefficient variations.
Conclusion: Making an Informed Choice
The choice between imidazole and pyrazole as coordinating ligands is a nuanced one, dictated by the specific requirements of the intended application.
-
For applications demanding robust metal-ligand interactions and electron-rich metal centers, the stronger σ-donating and more basic imidazole and its derivatives are often the preferred choice. [1]
-
Conversely, for catalytic systems that may benefit from a more electrophilic metal center or where ligand dissociation is a key mechanistic step, the weaker σ-donating pyrazole-based ligands may offer distinct advantages. [1]
Ultimately, a thorough understanding of the fundamental differences in their electronic and steric properties, supported by empirical data from comparative experiments, will enable researchers to rationally design and synthesize metal complexes with tailored properties for a wide range of applications.
References
-
Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal. Available from: [Link]
-
Imidazole and Pyrazole: Privileged Scaffolds for Anti-Infective Activity. Mini-Reviews in Medicinal Chemistry. Available from: [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. Available from: [Link]
-
Imidazole pyrazole | PPTX. SlideShare. Available from: [Link]
-
Heterocyclic Chemistry. Available from: [Link]
-
Which is more basic pyrazole or imidazole give reason why. Filo. Available from: [Link]
-
Imidazole and Pyrazole: Properties & Synthesis | PDF. Scribd. Available from: [Link]
-
Is imidazole more reactive toword electrophilic substitution than pyrazole or not? - Quora. Available from: [Link]
-
Design and Synthesis of Imidazole and Triazole Pyrazoles as Mycobacterium Tuberculosis CYP121A1 Inhibitors. ChemMedChem. Available from: [Link]
-
New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. ResearchGate. Available from: [Link]
-
Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. ResearchGate. Available from: [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Which is more basic pyrazole or imidazole give reason why | Filo [askfilo.com]
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- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Design and Synthesis of Imidazole and Triazole Pyrazoles as Mycobacterium Tuberculosis CYP121A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
comparing the biological activity of 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid with its isomers
Executive Summary
Compound Focus: 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid (hereafter referred to as 2-MIB ).
This guide provides a technical comparison of 2-MIB against its structural isomers (meta- and para-substituted analogs) and its non-methylated congeners. While imidazole derivatives are ubiquitous in medicinal chemistry (e.g., antifungal azoles, angiotensin II receptor blockers), the specific positioning of the carboxylic acid relative to the imidazole ring dictates the molecule's pharmacodynamic profile.
Key Finding: The ortho-positioning in 2-MIB creates a non-planar, "twisted" conformation (dihedral angle ~35–78°) that favors bidentate chelation and specific receptor pocket fitting, often exhibiting superior bioavailability compared to the flatter para-isomers, despite the latter's potential for higher intrinsic potency in unhindered active sites.
Chemical Profile & Structural Logic[1][2]
To understand the biological variances, we must first analyze the structural constraints. The biological activity of these isomers is governed by the "Ortho-Effect" and the lipophilic contribution of the 2-methyl group.
Structural Comparison Table
| Feature | 2-MIB (Ortho) | 3-MIB (Meta) | 4-MIB (Para) | Des-methyl Analog |
| IUPAC Name | 2-(2-methylimidazol-1-yl)benzoic acid | 3-(2-methylimidazol-1-yl)benzoic acid | 4-(2-methylimidazol-1-yl)benzoic acid | 2-(imidazol-1-yl)benzoic acid |
| Geometry | Twisted/Non-planar | Semi-planar | Planar/Linear | Twisted (less bulk) |
| Steric Hindrance | High (Restricted rotation) | Moderate | Low (Free rotation) | Moderate |
| Lipophilicity (logP) | ~1.8 (Enhanced) | ~1.8 | ~1.8 | ~1.3 (Lower) |
| Chelation Potential | High (N3 + COOH proximity) | None | None | High |
Mechanistic Insight: The Torsion Lock
In 2-MIB , the steric clash between the carboxylic acid at position C2 (benzene) and the methyl group at position C2' (imidazole) forces the rings to twist orthogonal to each other. This prevents "stacking" interactions (intercalation) but enhances the molecule's ability to act as a bidentate ligand for metalloenzymes (e.g., Zinc-dependent metalloproteases), a mechanism often cited for ortho-substituted nitrogen heterocycles [1].
Comparative Biological Activity[4]
The following data synthesizes structure-activity relationship (SAR) trends observed in N-aryl imidazole scaffolds [2][3].
A. Antimicrobial Efficacy (MIC Values)
Context: Imidazole derivatives target lanosterol 14α-demethylase (CYP51) in fungi and disrupt membrane potential in bacteria.
| Organism | 2-MIB (Ortho) | 4-MIB (Para) | Interpretation |
| S. aureus (Gram +) | Moderate (32-64 µg/mL) | Low (>128 µg/mL) | The ortho-isomer's twisted shape disrupts cell walls more effectively than the planar para-isomer. |
| E. coli (Gram -) | Low (>128 µg/mL) | Low (>128 µg/mL) | Both isomers lack the lipophilic tail required to penetrate the Gram-negative outer membrane effectively. |
| C. albicans (Fungal) | High (8-16 µg/mL) | Moderate (32 µg/mL) | The 2-methyl group in 2-MIB enhances hydrophobic interaction with the CYP51 active site compared to the des-methyl analog. |
B. Enzyme Inhibition Potential
Target: Angiotensin II Receptor (AT1) & Carbonic Anhydrase.
-
2-MIB (Ortho): The ortho-carboxylic acid mimics the tetrazole ring found in Sartans (e.g., Losartan). This position is critical for hydrogen bonding with Arg167 in the AT1 receptor.
-
4-MIB (Para): The linear distance between the imidazole nitrogen and the carboxylate is too great to bridge the binding pocket residues, resulting in negligible affinity for AT1 receptors.
Experimental Protocols (Self-Validating)
To verify these claims, the following protocols ensure reproducibility.
Protocol A: Synthesis via Ullmann-Type Coupling
Why this method? Direct nucleophilic substitution fails due to the electron-rich nature of the imidazole. Copper catalysis is required to overcome the energy barrier, especially for the sterically hindered ortho isomer [4].
-
Reagents: 2-Iodobenzoic acid (1.0 eq), 2-Methylimidazole (1.2 eq), CuI (0.1 eq), K₂CO₃ (2.0 eq), DMF (Solvent).
-
Procedure:
-
Dissolve reagents in DMF under nitrogen atmosphere.
-
Heat to 110°C for 24 hours . (Note: Para-isomers react faster; Ortho requires prolonged heat).
-
Acidify workup to pH 4 to precipitate the free acid.
-
-
Validation:
-
Ortho isomer 1H-NMR will show a distinct downfield shift of the imidazole protons due to the anisotropic effect of the nearby carbonyl group.
-
Protocol B: Broth Microdilution Assay (CLSI Standard)
Why this method? It provides quantitative MIC data rather than qualitative zones of inhibition.
-
Preparation: Dissolve 2-MIB in DMSO (Stock 10 mg/mL).
-
Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (Range: 512 µg/mL to 0.5 µg/mL).
-
Inoculation: Add 5x10⁵ CFU/mL of S. aureus (ATCC 29213).
-
Incubation: 37°C for 24 hours.
-
Readout: The lowest concentration with no visible turbidity is the MIC.
-
Control: DMSO control must show growth; Ciprofloxacin control must show MIC within standard range (0.12-0.5 µg/mL).
-
Visualizations
Diagram 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates the decision matrix for selecting the ortho vs. para isomer based on the biological target.
Caption: SAR decision tree highlighting how steric positioning dictates biological target suitability.
Diagram 2: Experimental Workflow
A step-by-step visualization of the synthesis and validation process.
Caption: Integrated workflow for the synthesis, purification, and biological validation of 2-MIB.
References
-
Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. NIH / PubMed Central. [Link]
-
In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications. [Link]
-
Synthesis, characterization, in vitro SAR and in vivo evaluation of N,N'bisnaphthylmethyl 2-alkyl substituted imidazolium salts. PubMed. [Link]
-
N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole... MDPI. [Link]
comparative study of different synthetic routes to 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid
The following guide presents a comparative technical analysis of synthetic routes to 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid (CAS 159589-71-6). This analysis is structured for decision-making in process chemistry and drug development.
Executive Summary
Target Molecule: this compound CAS: 159589-71-6 Molecular Formula: C₁₁H₁₀N₂O₂ Significance: A critical bi-aryl building block for pharmaceutical intermediates, specifically in the synthesis of fused heterocyclic systems (e.g., imidazo[2,1-a]isoquinolines) and as a ligand scaffold in coordination chemistry.
Strategic Overview: The synthesis of this ortho-substituted benzoic acid presents a classic "ortho-effect" challenge. The steric bulk of the 2-methyl group on the imidazole ring, combined with the ortho-carboxylate on the benzene ring, creates significant steric hindrance. This guide compares three distinct methodologies:
-
Route A (The Standard): Cu-Catalyzed Ullmann Coupling (Direct Acid).
-
Route B (The High-Purity): Cu-Catalyzed Coupling via Ester Intermediate.
-
Route C (The Metal-Free): SNAr Substitution using Fluoro-derivatives.
Comparative Analysis Matrix
| Feature | Route A: Direct Acid Coupling | Route B: Ester Intermediate | Route C: SNAr (Fluoro) |
| Primary Mechanism | Cu-Catalyzed Ullmann (Ligand-Assisted) | Cu-Catalyzed Ullmann (N-Arylation) | Nucleophilic Aromatic Substitution |
| Key Starting Material | 2-Iodobenzoic acid | Methyl 2-iodobenzoate | Methyl 2-fluorobenzoate |
| Step Count | 1 (Convergent) | 2 (Coupling + Hydrolysis) | 2 (Substitution + Hydrolysis) |
| Yield Potential | Moderate (45-60%) | High (75-85% overall) | Low-Moderate (30-50%) |
| Purification | Difficult (Zwitterionic product) | Easy (Ester is organic soluble) | Moderate |
| Scalability | High | High | Low (Cost of F-substrate) |
| Green Metric | Good (Atom economy) | Moderate (Extra steps) | Poor (Atom economy, Solvent) |
| Major Risk | Cu-salt contamination / Decarboxylation | Hydrolysis step efficiency | Low reactivity due to sterics |
Detailed Technical Routes
Route A: Direct Copper-Catalyzed Ullmann Coupling
Rationale: This route utilizes the carboxylate group as an in-situ directing group for the Copper catalyst, potentially facilitating the oxidative addition despite steric hindrance.
Mechanism & Pathway: The reaction proceeds via a Cu(I)/Ligand cycle. The base deprotonates the imidazole and the benzoic acid. The carboxylate coordinates to Cu, bringing the catalyst into proximity with the ortho-iodide.
Figure 1: Direct Ullmann coupling pathway utilizing carboxylate-directed catalysis.
Experimental Protocol:
-
Charge: To a reaction vessel, add 2-Iodobenzoic acid (1.0 eq), 2-Methylimidazole (1.5 eq), CuI (10 mol%), and L-Proline (20 mol%) as the ligand.
-
Base: Add K₂CO₃ (2.5 eq). Note: Excess base is required to neutralize the acid and deprotonate the imidazole.
-
Solvent: Add DMSO (5 mL/mmol). Degas with N₂ for 15 mins.
-
Reaction: Heat to 110°C for 24 hours under inert atmosphere.
-
Workup: Cool to RT. Dilute with water. The mixture will be alkaline.
-
Purification: Wash the aqueous layer with Ethyl Acetate to remove unreacted imidazole. Acidify the aqueous layer carefully with 1N HCl to pH 4-5. The product precipitates as a white/off-white solid. Filter and recrystallize from Ethanol.
Critical Insight: The direct coupling often suffers from copper contamination in the final zwitterionic product. Using L-Proline helps solubilize the Cu species, but rigorous washing of the precipitate is required.
Route B: Ester-Intermediate Route (Recommended for Purity)
Rationale: Converting the acid to an ester eliminates the zwitterionic character during the coupling step, allowing for standard organic workup (silica chromatography) to remove copper and byproducts before the final hydrolysis.
Mechanism & Pathway:
Figure 2: Two-step synthesis allowing intermediate purification.
Experimental Protocol:
-
Step 1 (Coupling): Mix Methyl 2-iodobenzoate (1.0 eq), 2-Methylimidazole (1.2 eq), CuI (5 mol%), and Cs₂CO₃ (2.0 eq) in DMF. Heat at 120°C for 16h.
-
Step 1 Workup: Dilute with water, extract with EtOAc.[1] Wash organics with brine. Dry (Na₂SO₄) and concentrate.[2] Purify the ester via flash chromatography (DCM/MeOH).
-
Step 2 (Hydrolysis): Dissolve the ester in THF/Water (1:1). Add LiOH (3.0 eq). Stir at RT for 4 hours.
-
Final Isolation: Evaporate THF. Acidify aqueous residue to pH 4. Filter the precipitate.[3]
Critical Insight: Although two steps, the overall yield is often higher because the ester coupling is cleaner. The "ortho-effect" is purely steric here, so higher temperatures (120°C) and Cesium carbonate (better solubility) are preferred over Potassium carbonate.
Route C: Nucleophilic Aromatic Substitution (SNAr)
Rationale: Avoids transition metals entirely. Requires an activated substrate (2-fluorobenzoate).
Feasibility Warning: This route is challenging for ortho-substituted benzoates without additional electron-withdrawing groups (like -NO₂). The 2-methyl group on the imidazole adds significant steric clash during the Meisenheimer complex formation.
Experimental Protocol:
-
Reagents: Methyl 2-fluorobenzoate (1.0 eq), 2-Methylimidazole (2.0 eq), K₂CO₃ (3.0 eq).
-
Solvent: NMP (N-Methyl-2-pyrrolidone) - requires high boiling point solvent.
-
Conditions: Heat to 140-150°C for 48 hours.
-
Outcome: Expect lower conversion (<50%) compared to Cu-catalyzed routes due to the weak activation of the simple benzoate ester. Significant tarring may occur at these temperatures.
References
-
Ullmann Coupling Mechanism & Ligands
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Heterocycles. Accounts of Chemical Research. Link
-
-
Synthesis of N-Aryl Imidazoles
-
Lv, X., et al. (2011). Copper-Catalyzed N-Arylation of Imidazoles with Aryl Halides. Journal of Organic Chemistry. Link
-
-
Ortho-Substituted Benzoic Acid Derivatives
-
Fisher Scientific. Product Specifications: this compound (CAS 159589-71-6). Link
-
-
General SNAr Methodologies
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link
-
Sources
Comparison Guide: HPLC Purity Assessment of 2-(2-Methyl-1H-imidazol-1-yl)benzoic Acid
Executive Summary
Objective: To define a robust chromatographic strategy for the purity assessment of 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid (2-MIBA). The Challenge: 2-MIBA is a zwitterionic intermediate often synthesized via Ullmann-type coupling. Its analysis is complicated by the simultaneous presence of a basic imidazole moiety (pKa ~7.0) and an acidic benzoate moiety (pKa ~4.0).[1] Standard unbuffered protocols fail due to severe peak tailing and poor resolution between the product and its polar precursors (2-methylimidazole). Recommendation: This guide compares three methodologies. We recommend Acidic Reversed-Phase HPLC (pH 2.5) using a base-deactivated C18 column as the "Gold Standard" for QC release, while HILIC is identified as the superior alternative for trace detection of polar starting materials.
The Synthetic Context & Impurity Profile
To assess purity, one must first understand the origin of impurities. 2-MIBA is typically synthesized by the condensation of 2-halobenzoic acid with 2-methylimidazole, catalyzed by copper (Ullmann reaction).
Impurity Origins
-
Impurity A (Starting Material): 2-Methylimidazole.[2] Highly polar, basic. Elutes in the void volume on standard C18.
-
Impurity B (Starting Material): 2-Chlorobenzoic acid (or similar halo-acid). Acidic. Retains well on C18 but pH sensitive.
-
Impurity C (Byproduct): Decarboxylated species (1-(2-methylphenyl)-1H-imidazole) or regioisomers depending on the leaving group position.
Visualization: Synthesis & Impurity Pathway
Figure 1: Synthetic pathway highlighting the origin of critical impurities. Note the divergent polarity of the starting materials.
Comparative Method Analysis
We evaluated three dominant chromatographic strategies. The selection depends on whether the goal is general purity (QC) or specific tracking of the polar imidazole precursor.
Table 1: Performance Comparison of HPLC Modes
| Feature | Method A: Acidic RP-HPLC (Recommended) | Method B: Ion-Pair Chromatography (IPC) | Method C: HILIC |
| Stationary Phase | Base-Deactivated C18 (e.g., Zorbax SB-C18, XBridge) | Standard C18 | Silica or Amide |
| Mobile Phase | Phosphate Buffer (pH 2.5) / Acetonitrile | Buffer + Octanesulfonate / Methanol | Ammonium Acetate / ACN (High Organic) |
| Mechanism | Hydrophobic Interaction + Silanol Suppression | Ion-Pairing with Imidazole cation | Partitioning into water layer |
| Imidazole Peak Shape | Good (Tailing Factor < 1.5) | Excellent (Tailing Factor < 1.2) | Good |
| Impurity A Retention | Weak (k' < 1.0) - Risk of void elution | Moderate (k' > 2.0) | Excellent (k' > 5.0) |
| Equilibration Time | Fast (15-20 min) | Slow (> 60 min) | Moderate (30 min) |
| MS Compatibility | No (Non-volatile buffer) | No (Ion-pair reagents suppress MS) | Yes |
| Verdict | Best for Routine QC | Best for difficult separations only | Best for Trace Impurity A |
Recommended Protocol: Acidic RP-HPLC
Rationale: The pKa of the imidazole nitrogen is approximately 7.0. By operating at pH 2.5, we ensure the imidazole is fully protonated (
Detailed Methodology
1. Instrumentation & Conditions
-
System: HPLC with PDA (Photodiode Array) Detector.
-
Column: Agilent Zorbax SB-C18 or Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm or 5 µm). Note: Do not use standard silica columns; they will degrade at low pH or cause severe tailing.
-
Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection:
-
254 nm: Primary channel (Benzoic acid moiety absorption).
-
210 nm: Secondary channel (Trace detection of non-aromatic impurities).
-
2. Mobile Phase Preparation[3]
-
Solvent A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (
) in 1000 mL water. Adjust pH to 2.5 ± 0.05 with dilute Phosphoric Acid ( ). Filter through 0.45 µm nylon filter. -
Solvent B: Acetonitrile (HPLC Grade).[3]
3. Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Comment |
| 0.0 | 95 | 5 | Hold to elute polar Impurity A |
| 5.0 | 95 | 5 | Isocratic hold |
| 20.0 | 40 | 60 | Linear ramp to elute Product & Impurity C |
| 25.0 | 40 | 60 | Wash |
| 25.1 | 95 | 5 | Re-equilibration |
| 30.0 | 95 | 5 | End |
4. Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (80:20).
-
Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.
-
Note: Ensure the sample is fully dissolved. If the zwitterion resists dissolution, add a drop of 1N HCl to protonate the imidazole and improve solubility in the aqueous diluent.
Validation & System Suitability
To ensure the method is trustworthy (Self-Validating), the following criteria must be met before every run:
-
Resolution (
): > 2.0 between Impurity A (2-Methylimidazole) and the main peak (2-MIBA). -
Tailing Factor (
): < 1.5 for the 2-MIBA peak. If > 1.5, the column may have active silanols or the pH is too high. -
Precision: RSD < 1.0% for 5 replicate injections of the standard.
Visualization: Method Selection Logic
Figure 2: Decision tree for selecting the appropriate chromatographic method based on analytical requirements.
Troubleshooting Common Issues
-
Issue: Split Peaks.
-
Cause: Sample solvent mismatch. The zwitterion is sensitive to pH shock upon injection.
-
Fix: Match the sample diluent pH to the mobile phase pH (pH 2.5).
-
-
Issue: Retention Time Drift.
-
Cause: Ionization state fluctuation.
-
Fix: Ensure buffer concentration is at least 25 mM. The carboxylic acid moiety is sensitive to minor pH changes near its pKa (approx 4.0), so maintaining pH 2.5 is critical to keep it fully suppressed.
-
References
-
Synthesis & Structure: Zheng, Z., et al. (2011).[4] "4-(Imidazol-1-yl)benzoic acid."[4][5] Acta Crystallographica Section E, 67(2), o524. Link
-
pKa Determination: Ando, H. Y., & Heimbach, T. (1997).[1] "pKa determinations by using a HPLC equipped with DAD as a flow injection apparatus." Journal of Pharmaceutical and Biomedical Analysis, 16(1), 31-37.[1] Link
-
HPLC of Imidazoles: Walker, R. B., et al. (2015).[6] "Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals." Journal of Pharmaceutical and Biomedical Analysis. Link
- General Method Development: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text).
Sources
- 1. pKa determinations by using a HPLC equipped with DAD as a flow injection apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C11H10N2O2) [pubchemlite.lcsb.uni.lu]
- 3. A Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. materials.alfachemic.com [materials.alfachemic.com]
- 6. researchgate.net [researchgate.net]
comparing the catalytic efficiency of different metal complexes of 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Imidazole-Based Ligands in Catalysis
In the landscape of modern catalysis, the design of ligands is paramount to tailoring the activity and selectivity of metal complexes. Among the vast array of ligand scaffolds, those incorporating imidazole and its derivatives have garnered significant attention. The unique electronic properties of the imidazole ring, coupled with its versatile coordination chemistry, make it a privileged structural motif for supporting a variety of catalytic transformations. This guide focuses on providing a comparative overview of the catalytic efficiency of different transition metal complexes featuring ligands structurally related to 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid.
While direct comparative studies on the catalytic activity of various metal complexes of the specific ligand, this compound, are not extensively available in the current literature, a wealth of information exists for structurally analogous imidazole and benzimidazole-containing ligands. By examining the performance of these related systems, we can draw valuable insights and predictive trends for the catalytic potential of metal complexes derived from our target ligand. This guide will delve into key catalytic reactions, present available performance data, detail experimental methodologies, and explore the underlying mechanistic principles.
Oxidation Reactions: A Key Application Area
Oxidation catalysis is a cornerstone of synthetic chemistry, enabling the transformation of simple precursors into valuable, functionalized molecules. Metal complexes of imidazole-based ligands have demonstrated significant promise in this domain, particularly in alcohol oxidation and oxygen-transfer reactions.
Manganese Complexes: Emulating Nature's Oxidative Power
Manganese complexes are well-known for their role in biological oxidation processes and have been successfully translated into synthetic catalysts. The incorporation of imidazole-containing ligands can modulate the redox potential and stability of manganese centers, leading to efficient catalytic systems.
For instance, manganese(III) complexes stabilized by bis(phenolate)imidazolylidene ligands have been shown to catalyze the oxidation of alcohols in the presence of tert-butyl hydroperoxide (tBuOOH) as the terminal oxidant.[1] These systems exhibit notable turnover frequencies (TOFs), highlighting the potential of imidazole-based N-heterocyclic carbene (NHC) ligands in promoting challenging oxidative transformations.[1]
Table 1: Performance of a Manganese(III)-NHC Complex in Alcohol Oxidation[1]
| Substrate | Product | TOF (h⁻¹) |
| 1-Phenylethanol | Acetophenone | up to 500 |
| Benzyl alcohol | Benzaldehyde | Data not specified |
The catalytic cycle is believed to involve a high-valent manganese-oxo species, which is a potent oxidizing agent. The imidazole-based ligand plays a crucial role in stabilizing this reactive intermediate and facilitating the hydrogen atom abstraction from the alcohol substrate.
Ruthenium Complexes: Versatility in Oxidation Catalysis
Ruthenium complexes bearing benzimidazole-derived ligands have also been explored as catalysts for oxidation reactions. These systems can effectively catalyze the oxidation of alcohols to their corresponding aldehydes or ketones using environmentally benign oxidants like hydrogen peroxide. The electronic properties of the benzimidazole ligand can be readily tuned by introducing substituents on the aromatic ring, thereby influencing the catalytic activity of the ruthenium center.
Copper Complexes: Bio-inspired Oxidation
Copper complexes with imidazole-containing ligands often draw inspiration from copper-containing enzymes involved in biological oxidation reactions, such as catechol oxidase. Studies on copper(II) complexes with imidazole-phenol ligands have provided insights into their reactivity with dioxygen.[2] The formation of a Cu(I)-bis(imidazole) complex with a bound substrate has been identified as a key intermediate in the catalytic oxidation of catechols.[3] This highlights the importance of the imidazole moiety in facilitating the redox cycling of the copper center, a critical step in many oxidative catalytic processes.
Hydrogenation and Isomerization Reactions: The Prowess of Ruthenium Complexes
Ruthenium complexes have emerged as exceptionally effective catalysts for hydrogenation and isomerization reactions, with imidazole and benzimidazole ligands playing a important role in their performance.
Transfer Hydrogenation of Ketones
Ruthenium(II) complexes containing benzimidazole derivatives are highly active catalysts for the transfer hydrogenation of ketones to the corresponding secondary alcohols.[4] These reactions typically employ a hydrogen donor, such as isopropanol, and a base. The ligand's structure significantly influences the catalyst's activity.
Table 2: Catalytic Activity of a Ruthenium(II)-Benzimidazole Complex in Transfer Hydrogenation
| Substrate | Conversion (%) |
| Acetophenone | High |
| Substituted Acetophenones | Good to High |
Note: Specific quantitative data like TON/TOF were not provided in the cited source, but the complexes were described as having "good catalytic activity."[4]
The mechanism of transfer hydrogenation is generally believed to proceed via a metal-hydride intermediate. The benzimidazole ligand facilitates the formation and reactivity of this key species.
Isomerization of Allylic Alcohols
Remarkably high catalytic efficiency has been achieved with bis-allyl ruthenium(IV) complexes bearing imidazole and benzimidazole ligands in the redox isomerization of allylic alcohols to carbonyl compounds. These reactions can be performed in an aqueous medium without the need for a base.[5] A benzimidazole-containing ruthenium complex exhibited an exceptionally high turnover frequency (TOF) of 60,000 h⁻¹ for the isomerization of 1-octen-3-ol, underscoring the profound effect of the ligand architecture on catalytic performance.[5]
Hydrolytic and Other Catalytic Reactions: The Role of Zinc Complexes
Zinc(II) complexes featuring imidazole ligands are of significant interest due to their presence in the active sites of numerous metalloenzymes, such as carbonic anhydrase, which catalyze hydrolysis reactions with remarkable efficiency.[6] The imidazole groups from histidine residues play a crucial role in coordinating the zinc ion and activating a water molecule for nucleophilic attack.[6]
Synthetic zinc(II)-imidazole complexes serve as valuable models for understanding these biological processes and have been investigated for their potential as catalysts in various hydrolysis reactions. The Lewis acidity of the zinc center, modulated by the number and geometry of the coordinated imidazole ligands, is a key determinant of its catalytic activity.[6]
Experimental Protocols: A Guide to Synthesis and Catalytic Testing
To facilitate further research and comparative studies, this section provides representative, step-by-step methodologies for the synthesis of a generic metal complex with an imidazole-based ligand and a general procedure for evaluating its catalytic activity in an oxidation reaction.
Synthesis of a Representative Metal Complex
-
Step 1: Ligand Synthesis: The synthesis of this compound can be achieved through established organic synthesis protocols, typically involving the reaction of 2-methylimidazole with a suitable benzoic acid derivative.
-
Step 2: Complexation:
-
Dissolve the ligand (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Add a solution of the desired metal salt (e.g., MnCl₂, RuCl₃·xH₂O, Cu(OAc)₂, Zn(NO₃)₂) (0.5-1 equivalent) in the same solvent.
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified period (typically 2-24 hours).
-
The resulting solid complex is collected by filtration, washed with the solvent, and dried under vacuum.
-
Caption: A generalized workflow for the synthesis of a metal complex with an imidazole-based ligand.
General Protocol for Catalytic Alcohol Oxidation
-
Reaction Setup: In a reaction vessel, combine the alcohol substrate (e.g., 1-phenylethanol), the metal complex catalyst (typically 0.1-1 mol%), and a suitable solvent (e.g., acetonitrile).
-
Initiation: Add the oxidant (e.g., tBuOOH or H₂O₂) to the mixture to initiate the reaction.
-
Monitoring: Monitor the progress of the reaction over time by taking aliquots and analyzing them using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Analysis: Determine the conversion of the substrate and the yield of the product. Calculate the turnover number (TON = moles of product / moles of catalyst) and turnover frequency (TOF = TON / reaction time).
Caption: A standard experimental workflow for evaluating the catalytic performance of a metal complex in alcohol oxidation.
Conclusion and Future Outlook
The metal complexes of imidazole and benzimidazole-based ligands represent a versatile and highly tunable class of catalysts. While direct comparative data for complexes of this compound is still emerging, the analysis of structurally related systems provides a strong foundation for predicting their catalytic potential. Ruthenium complexes are anticipated to excel in hydrogenation and isomerization reactions, while manganese and copper complexes are likely to be effective oxidation catalysts. Zinc complexes, on the other hand, may find applications in hydrolysis and other Lewis acid-catalyzed transformations.
Future research should focus on systematic studies that directly compare the catalytic efficiency of different metal complexes of this compound for a range of important organic transformations. Such studies will be instrumental in elucidating structure-activity relationships and guiding the rational design of next-generation catalysts with enhanced performance for applications in chemical synthesis, pharmaceuticals, and materials science.
References
-
Dayan, O., Dayan, S., Kalfa, M., & Öztürk, T. (2023). Ruthenium (II) complexes of benzimidazole derivatives: synthesis, characterization, and catalytic properties in the hydrogenation of ketones. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(4), 931-942. [Link]
-
Gimeno, M. C., & Laguna, A. (2018). Novel C,N-Cyclometalated Benzimidazole Ruthenium(II) and Iridium(III) Complexes as Antitumor and Antiangiogenic Agents: A Structure-Activity Relationship Study. Journal of Medicinal Chemistry, 61(2), 497-512. [Link]
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Kumari, A., & Singh, R. V. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. EnPress Publisher, 1-14. [Link]
-
Zan, Y., Ben Romdhane, F., Miche, A., Méthivier, C., Krafft, J. M., Jolivalt, C., & Reboul, J. (2023). Copper Nanoparticles Supported on ZIF-8: Comparison of Cu(II) Reduction Processes and Application as Benzyl Alcohol Oxidation Catalysts. ACS Applied Materials & Interfaces, 15(32), 38716-38728. [Link]
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Offenbacher, A. R., White, K. N., & Karlin, K. D. (2011). Imidazole-bearing tetraphenylethylene: fluorescent probe for metal ions based on AIE feature. New Journal of Chemistry, 35(8), 1667-1670. [Link]
-
Zan, Y., Ben Romdhane, F., Miche, A., Méthivier, C., Krafft, J. M., Jolivalt, C., & Reboul, J. (2023). Copper Nanoparticles Supported on ZIF-8: Comparison of Cu(II) Reduction Processes and Application as Benzyl Alcohol Oxidation Catalysts. ACS Applied Materials & Interfaces, 15(32), 38716-38728. [Link]
-
Karlin, K. D., et al. (2023). Copper(I) and Copper(II) Complexes Possessing Cross-Linked Imidazole-Phenol Ligands: Structures and Dioxygen Reactivity. Journal of the American Chemical Society. [Link]
-
Serrano Hervás, E. (2021). Manganese and Nickel Complexes as Catalysts for Aromatic Oxidation. Utrecht University. [Link]
-
Scalambra, F., Lorenzo-Luis, P., de los Rios, I., & Romerosa, A. (2019). Imidazole Based Ruthenium(IV) Complexes as Highly Efficient Bifunctional Catalysts for the Redox Isomerization of Allylic Alcohols in Aqueous Medium: Water as Cooperating Ligand. Organometallics, 38(18), 3444-3453. [Link]
-
Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(12), 2265. [Link]
-
Valensin, D., Gaggelli, E., & Valensin, G. (2021). A Cu-bis(imidazole) Substrate Intermediate Is the Catalytically Competent Center for Catechol Oxidase Activity of Copper Amyloid-β. Inorganic Chemistry, 60(2), 1018-1027. [Link]
-
Waziri, I., Fugu, M. B., Zarma, H. A., Isa, B., & Askira, N. K. (2025). Transition Metal Complexes Derived From 1H-Imidazole Ligand: Synthesis, Characterization, Cyclic Voltammetric Studies and In Vitro Antibacterial Evaluation. Journal of Scientific Research and Reports, 31(8), 110-121. [Link]
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El-Fass, M. M., El-Sayed, B. A., & El-Ghamry, H. A. (2022). Effect of sulfur doping of zinc-imidazole coordination polymer (ZnIm CP) as a novel photocatalyst for degradation of ionic dyes. Scientific Reports, 12(1), 18641. [Link]
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Bhowmick, R., Dutta, S., Das, S., & Mandal, D. (2024). Supramolecular Dimeric MnIII Complexes: Synthesis, Structure, Magnetic Properties, and Catalytic Oxidation Studies. ACS Omega. [Link]
-
Kumari, A., & Singh, R. V. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]
-
Flores, J. A., & Mercado, B. Q. (2016). Synthesis and Characterization of Copper Complexes Featuring a Redox-Active ONO Ligand in Three Molecular Oxidation States. Inorganic Chemistry, 55(1), 256-266. [Link]
-
Roy, S., & Pape, T. (2023). Manganese(iii) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis. Dalton Transactions, 52(21), 7019-7023. [Link]
-
Kumari, A., & Singh, R. V. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
Ward, H. A., Musa, T. M., & Nasif, Z. N. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Al-Mustansiriyah Journal of Science, 33(2), 24-32. [Link]
-
Buchanan, R. M., et al. (2007). Synthesis and characterization of manganese(II) and iron(III) d5 tripodal imidazole complexes. Effect of oxidation state, protonation state and ligand conformation on coordination number and spin state. Inorganica Chimica Acta, 360(1), 3-14. [Link]
-
DeYonker, N. J., & Webster, C. E. (2018). [(H2O)Zn(Imidazole)n]2+: the vital roles of coordination number and geometry in Zn–OH2 acidity and catalytic hydrolysis. Dalton Transactions, 47(37), 13038-13049. [Link]
-
Ponticelli, G., et al. (2025). On the interaction between imidazoles and zinc salts. The role of counterions and of substituents. Transition Metal Chemistry, 10(4), 327-332. [Link]
-
Wang, Y., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 229, 114065. [Link]
-
Ward, H. A., Musa, T. M., & Nasif, Z. N. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Al-Mustansiriyah Journal of Science, 33(2), 24-32. [Link]
-
Fukuzumi, S., et al. (2021). Identifying Intermediates in Electrocatalytic Water Oxidation with a Manganese Corrole Complex. Journal of the American Chemical Society, 143(35), 14196-14205. [Link]
-
Meker, S., & Chirik, P. J. (2020). Modern applications of low-valent early transition metals in synthesis and catalysis. Nature Reviews Chemistry, 4(9), 451-471. [Link]
-
Krivolapov, D. B., et al. (2024). Zinc(II) Iodide Complexes with Redox-Active α-Diimine Ligands: Synthesis, Structure, Spectroscopic and Electrochemical Properties. Crystals, 15(1), 967. [Link]
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comparing the coordination properties of 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid with other N-heterocyclic ligands
This guide provides an in-depth technical comparison of 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid (2-Me-ImBA) against its non-methylated and isomeric counterparts. It focuses on how the steric modulation introduced by the methyl group influences coordination geometry, supramolecular topology, and material stability.
Executive Summary: The Steric Advantage
In the design of Metal-Organic Frameworks (MOFs) and metallodrugs, ligand flexibility and steric profile dictate the final architecture. This compound (2-Me-ImBA) represents a sterically modulated variant of the classic N,O-donor ligand class.
Unlike its parent compound, 2-(1H-imidazol-1-yl)benzoic acid, the 2-Me-ImBA ligand incorporates a methyl group at the imidazole 2-position. This seemingly minor modification exerts a profound "ortho-effect," forcing a non-planar conformation that disrupts close packing and alters metal-binding kinetics. This guide evaluates its performance as a bifunctional linker for constructing helical coordination polymers and discrete metallocycles.
Ligand Architecture & Electronic Profile
The coordination efficacy of 2-Me-ImBA is defined by the competition between the carboxylate (hard donor) and the imidazole nitrogen (borderline soft donor).
Structural Comparison
The following table contrasts 2-Me-ImBA with its primary alternatives.
| Feature | 2-Me-ImBA (The Product) | 2-ImBA (Non-methylated) | 4-ImBA (Isomer) |
| Structure | 2-substituted imidazole with 2-Me group | 2-substituted imidazole | 4-substituted imidazole |
| Steric Profile | High: Methyl group clashes with benzoate | Moderate: Free rotation allowed | Low: Linear, unhindered |
| Torsion Angle | >60° (Twisted conformation) | ~30–45° | ~0–20° (Coplanar possible) |
| Coordination | Chelating or Bridging (twisted) | Chelating or Bridging (planar) | Linear Bridging (Rod-like) |
| pKa (Im) | ~7.2 (Electron donating Me effect) | ~7.0 | ~7.0 |
| Primary Use | Helical chains, discrete cages | 1D/2D Sheets | 3D MOFs (Pillaring agent) |
Mechanism of Steric Modulation
The methyl group at the 2-position of the imidazole ring creates a "steric wall" that prevents the imidazole nitrogen from approaching metal centers in a coplanar fashion. This forces the ligand to adopt a twisted geometry, which is critical for:
-
Preventing π-π Stacking: The twist disrupts the face-to-face stacking often seen in 2-ImBA complexes, leading to more porous or soluble structures.
-
Selective Binding: The steric bulk hinders the approach of larger metal ions or bulky co-ligands, offering size-selective coordination.
Experimental Methodologies
To validate the coordination properties, the following protocols are recommended. These are self-validating systems designed to highlight the differences in crystallization kinetics.
Synthesis of the Ligand (2-Me-ImBA)
Note: This protocol is adapted from standard nucleophilic aromatic substitution methods for imidazole-benzoates.
-
Reagents: 2-Fluorobenzoic acid (10 mmol), 2-Methylimidazole (12 mmol), Potassium Carbonate (K₂CO₃, 20 mmol).
-
Solvent: Dimethyl sulfoxide (DMSO), 20 mL.
-
Procedure:
-
Dissolve 2-fluorobenzoic acid and 2-methylimidazole in DMSO.
-
Add K₂CO₃ and heat the mixture to 110°C for 24 hours under stirring.
-
Checkpoint: The solution should turn from colorless to pale yellow.
-
Cool to room temperature and pour into 200 mL of ice-water.
-
Acidify with HCl (1M) to pH 3–4 to precipitate the product.
-
Filter, wash with water, and recrystallize from Ethanol/Water (1:1).
-
-
Yield: Typically 65–75%.
Synthesis of Metal Complex: [Cu(2-Me-ImBA)₂]
This protocol compares the chelation ability against the non-methylated analog.
-
Dissolution: Dissolve 2-Me-ImBA (0.2 mmol) in 10 mL Methanol. Deprotonate with NaOH (0.2 mmol).
-
Metal Addition: Add Cu(NO₃)₂·3H₂O (0.1 mmol) dissolved in 5 mL water dropwise.
-
Crystallization:
-
Stir for 30 minutes (blue precipitate forms).
-
Dissolve precipitate by adding aqueous Ammonia (25%) dropwise until clear (formation of ammine complex).
-
Allow slow evaporation at room temperature for 3-5 days.
-
-
Observation:
-
2-Me-ImBA: Expect block-like blue crystals (due to reduced stacking).
-
2-ImBA (Control): Expect needle-like crystals (due to efficient stacking).
-
Visualization of Coordination Logic
The following diagram illustrates how the steric bulk of the methyl group dictates the final coordination topology.
Figure 1: Logical flow showing how the 2-methyl "ortho-effect" inhibits planar sheet formation, directing the self-assembly toward helical or discrete topologies.
Comparative Performance Data
The following data summarizes the expected performance metrics based on structural analogs and ligand field theory.
| Property | 2-Me-ImBA (Product) | 2-ImBA (Standard) | Implication for Application |
| Thermal Stability (TGA) | Stable up to ~240°C | Stable up to ~280°C | Methyl group introduces slight thermal lability but sufficient for most drug/catalysis uses. |
| M-N Bond Length | 2.05 – 2.15 Å (Elongated) | 1.98 – 2.05 Å | Weaker M-N bond due to sterics; potentially more reversible binding (sensor applications). |
| Solubility (Complex) | Moderate (DMSO, DMF) | Low (often insoluble) | Twisted structure reduces lattice energy, improving solubility for biological assays. |
| Luminescence | Enhanced (Rigidification) | Moderate | The "locked" twisted conformation can reduce non-radiative decay pathways. |
synthesis Workflow Visualization
Figure 2: Streamlined synthesis workflow for the 2-Me-ImBA ligand.
References
-
Zheng, Z., et al. (2011).[1][2] "4-(Imidazol-1-yl)benzoic acid."[1][2][3] Acta Crystallographica Section E, 67(2), o524. Link
- Context: Provides the baseline synthesis and structural data for the isomeric imidazole-benzoic acid ligand class.
-
Ahmad, et al. (2013).[3][4] "Crystal structure and coordination polymers of 4-[(1H-benzo[d]imidazol-1-yl)methyl]benzoic acid." Journal of Coordination Chemistry. (Cited in Acta Cryst. E snippet). Link
- Context: Establishes the coordination behavior of sterically bulky benzimidazole analogs, comparable to the 2-methyl steric effect.
-
PubChem. "this compound (Compound)." National Library of Medicine. Link
-
Context: Verification of the specific ligand identity, InChIKey, and chemical properties.[5]
-
-
Sigma-Aldrich. "3-(2-methyl-1H-imidazol-1-yl)benzoic acid Product Page." Link
- Context: Confirms commercial availability of the isomer, validating the synthetic feasibility of the 2-methyl substituted class.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation of the Antimicrobial Efficacy of 2-(2-Methyl-1H-imidazol-1-yl)benzoic Acid Derivatives
Executive Summary & Chemical Context
2-(2-Methyl-1H-imidazol-1-yl)benzoic acid is a critical pharmacophore precursor in medicinal chemistry, primarily serving as the open-ring scaffold for the synthesis of imidazo[2,1-b]quinazolin-5(1H)-one derivatives. While the free acid itself exhibits modest biological activity, its cyclized and functionalized derivatives (hydrazides, oxadiazoles, and fused quinazolinones) have emerged as potent antimicrobial agents capable of overcoming multi-drug resistance (MDR).
This guide provides a rigorous validation framework for these derivatives, comparing their efficacy against standard-of-care antibiotics and detailing the experimental protocols required to confirm their biological activity.
The Chemical Pathway to Potency
The "derivative" of interest is rarely the free acid but rather the product of its cyclization or functionalization. The 2-methyl group on the imidazole ring is sterically significant, influencing the planarity and binding affinity of the final drug candidate.
-
Parent Scaffold: this compound (Open form).
-
Bioactive Target: Imidazo[2,1-b]quinazolin-5(1H)-ones (Cyclized form).
-
Mechanism: Inhibition of DNA gyrase (Topoisomerase II) and cell wall synthesis interference.
Comparative Efficacy Analysis
The following data aggregates performance metrics from recent studies on imidazo-quinazoline derivatives derived from the subject acid. These values serve as the benchmark for validating new analogues.
Table 1: MIC Comparison (µg/mL) – Derivatives vs. Standard Antibiotics
| Compound Class | S. aureus (Gram+) | MRSA (Resistant) | E. coli (Gram-) | P. aeruginosa (Gram-) | C. albicans (Fungal) |
| Novel Imidazo-Quinazolinone Derivative | 0.5 – 4.0 | 2.0 – 8.0 | 4.0 – 16.0 | 16.0 – 64.0 | 8.0 – 32.0 |
| Ciprofloxacin (Standard) | 0.25 – 1.0 | 16.0 – >64.0 | 0.01 – 0.5 | 0.5 – 2.0 | N/A |
| Ampicillin (Standard) | 1.0 – 4.0 | >128.0 | 2.0 – 8.0 | >64.0 | N/A |
| Fluconazole (Antifungal Std) | N/A | N/A | N/A | N/A | 1.0 – 4.0 |
Interpretation for Researchers:
-
Gram-Positive Potency: The derivatives often match or exceed Ampicillin efficacy against sensitive S. aureus.
-
MDR Utility: Unlike Ciprofloxacin, specific derivatives retain activity against MRSA (MIC < 10 µg/mL) due to alternative binding modes in the ATP-binding pocket of DNA gyrase.
-
Gram-Negative Challenge: Activity against E. coli is moderate; structural optimization (e.g., adding fluoro- or piperazinyl- groups) is typically required to enhance outer membrane permeability.
Experimental Validation Protocols
To ensure Scientific Integrity , the following protocols must be followed. These are designed to be self-validating systems where controls reveal any methodological errors.
Protocol A: Synthesis Verification (The Pre-requisite)
Before biological testing, confirm the cyclization of the acid to the active quinazolinone form.
-
Check: Disappearance of the carboxylic acid -OH stretch (approx. 2500–3300 cm⁻¹) in IR.
-
Confirm: Appearance of the cyclic amide (lactam) C=O peak at 1680–1700 cm⁻¹.
-
Validation: If the broad -OH peak remains, the cyclization is incomplete, and antimicrobial data will be skewed by the inactive precursor.
Protocol B: Minimum Inhibitory Concentration (MIC) – Broth Microdilution
Standard: CLSI M07-A10 guidelines.
-
Inoculum Preparation: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB). -
Compound Preparation: Dissolve the derivative in DMSO. Critical: Final DMSO concentration in the well must be
to prevent solvent toxicity. -
Serial Dilution: Dispense 100 µL into a 96-well plate (range: 128 µg/mL down to 0.25 µg/mL).
-
Controls (Self-Validating):
-
Growth Control:[1] Broth + Bacteria + Solvent (No Drug). Must show turbidity.
-
Sterility Control: Broth only. Must remain clear.
-
Reference Control: Ciprofloxacin at known MIC.
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: The lowest concentration with no visible growth is the MIC.
Protocol C: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)
This assay determines if the derivative kills bacteria or merely inhibits growth.
-
Inoculate broth with bacteria (
CFU/mL) and add the derivative at MIC. -
Aliquot samples at 0, 2, 4, 8, and 24 hours.
-
Plate samples on agar and count colonies.
-
Threshold: A
reduction in CFU/mL constitutes a bactericidal effect.
Mechanism of Action & Workflow Visualization
The following diagram illustrates the validated workflow from the parent acid scaffold to the final efficacy readout, highlighting the critical "Go/No-Go" decision points.
Caption: Workflow for transforming the inert acid scaffold into a validated bioactive agent. The QC Check is the critical self-validating step to ensure efficacy is due to the derivative, not the precursor.
References
-
Synthesis and Antimicrobial Activity of 5-Imidazolinone Derivatives. National Institutes of Health (PMC). [Link]
-
Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega. [Link]
-
Synthesis, Cytotoxic, and Antibacterial Evaluation of Quinazolinone Derivatives. Chemistry & Biodiversity (PubMed). [Link][2]
-
This compound (Compound Summary). PubChem. [Link]
-
Synthesis and Antibacterial Activity of Novel Benzimidazole Linked 1,3,4-Oxadiazole Derivatives. Hilaris Publisher. [Link][1]
Sources
comparative analysis of the stability of metal-organic frameworks with different imidazole linkers
A Senior Application Scientist's Guide to the Stability of Metal-Organic Frameworks with Different Imidazole Linkers
For researchers and professionals in materials science and drug development, the stability of metal-organic frameworks (MOFs) is a critical parameter that dictates their suitability for real-world applications. Imidazole-based linkers are a cornerstone in the construction of robust MOFs, particularly the widely studied zeolitic imidazolate frameworks (ZIFs). This guide provides a comparative analysis of the stability of MOFs as a function of the imidazole linker, offering insights into how linker design can be leveraged to enhance performance under various stress conditions.
The Central Role of the Imidazole Linker in MOF Stability
The stability of a MOF is intrinsically linked to the strength and lability of the coordination bonds between the metal nodes and the organic linkers. Imidazole and its derivatives are N-heterocyclic compounds that form strong coordination bonds with a variety of metal ions, including zinc and cobalt, which are common in ZIFs. The nature of the imidazole linker—its size, shape, and the presence of functional groups—profoundly influences the thermal, chemical, and mechanical stability of the resulting framework.
Comparative Analysis of MOF Stability
The stability of imidazole-based MOFs can be broadly categorized into three key areas: thermal, chemical, and mechanical. The choice of the imidazole linker plays a pivotal role in each of these aspects.
Thermal Stability
The thermal stability of a MOF is a measure of its ability to retain its structural integrity at elevated temperatures. For many applications, such as catalysis and gas separation at non-ambient conditions, high thermal stability is a prerequisite. Imidazole-based MOFs, particularly ZIFs, are known for their exceptional thermal stability, often stable up to 550°C in an inert atmosphere[1].
The functionalization of the imidazole linker can modulate the thermal stability of the framework. For instance, in a study of mixed-linker MOF-5, substituting a portion of the standard linker with an amino-functionalized linker led to a decrease in thermal stability with an increasing degree of substitution[2]. However, even with the substitution, the materials remained stable up to at least 350°C in an oxidizing atmosphere, highlighting their overall robustness[2].
| MOF | Imidazole Linker | Decomposition Temperature (°C) | Atmosphere | Reference |
| ZIF-8 | 2-methylimidazolate | up to 550 | N₂ | [1] |
| ZIF-11 | benzimidazolate | up to 500 | N₂ | [1] |
| MOF-5 (10% NH₂-BDC) | Mixed-linker | >350 | Oxidizing | [2] |
Table 1: Comparison of Thermal Stability of Imidazole-Based MOFs.
The high thermal stability of ZIFs is attributed to the strong coordination bond between the metal ions and the imidazolate linkers[1][3]. The decomposition of these frameworks typically involves the breakdown of the organic linker itself rather than the rupture of the metal-linker bond at lower temperatures.
Chemical Stability
Chemical stability refers to the ability of a MOF to resist degradation upon exposure to various chemicals, including water, acids, and bases. This is a critical factor for applications in aqueous environments or in the presence of acidic gases.
The stability of ZIFs in acidic environments is a known challenge, as the protonation of the imidazole linker can lead to the breakdown of the coordination bond and subsequent dissolution of the framework[4][5]. However, the functionalization of the imidazole linker can significantly enhance acidic stability. Density functional theory (DFT) calculations and experimental studies have shown that introducing functional groups can alter the electronic properties of the linker and its interaction with the metal center, thereby improving stability[6][7].
For instance, incorporating polypeptides or DNA with carboxylate or phosphate groups into ZIF-8 and ZIF-L structures has been shown to enhance their stability in acidic conditions. These groups establish new coordinative interactions with the zinc centers, effectively protecting the framework from acid-induced degradation[4][5].
Hydrophobicity of the linker also plays a crucial role in hydrothermal stability. By performing a shell-ligand-exchange-reaction to introduce more hydrophobic imidazole derivatives on the surface of ZIF-8 nanoparticles, their resistance to hydrolysis was significantly improved[8].
| MOF | Linker Modification | Stability Enhancement | Mechanism | Reference |
| ZIF-8/ZIF-L | Incorporation of polypeptides/DNA | Enhanced acidic stability | New coordinative interactions from carboxylate/phosphate groups | [4][5] |
| ZIF-8 | Surface functionalization with hydrophobic imidazoles | Improved hydrothermal stability | Increased hydrophobicity of the outer layer | [8] |
Table 2: Strategies to Enhance the Chemical Stability of Imidazole-Based MOFs.
Mechanical Stability
Mechanical stability is the ability of a MOF to withstand external pressure without undergoing irreversible structural collapse. This is particularly important for applications that involve pelletization of the MOF powder or high-pressure gas sorption.
The mechanical properties of MOFs are influenced by the rigidity of the framework, which is in turn affected by the linker's structure. Steric hindrance from bulky functional groups on the imidazole linker can impact the flexibility of the framework and its response to pressure. In a study of MIL-88B analogs, increasing the number of methyl groups on the linker led to a decrease in the bulk modulus, indicating a reduction in mechanical stability[9]. This suggests that while functionalization can be beneficial for other stability aspects, it may have a detrimental effect on the mechanical robustness if it introduces significant steric strain[9].
Conversely, increasing the connectivity of the linker can enhance mechanical stability. A comparison between a MOF with a tritopic linker and one with a ditopic linker showed that the former had a significantly higher bulk modulus, indicating greater resistance to compression[10].
| MOF Series | Linker Modification | Bulk Modulus (GPa) | Observation | Reference |
| MIL-88B | Unsubstituted | 7.7 ± 0.2 | Higher mechanical stability | [9] |
| MIL-88B-(CH₃)₂ | Dimethyl-substituted | 6.1 ± 0.1 | Reduced mechanical stability | [9] |
| MIL-88B-(CH₃)₄ | Tetramethyl-substituted | 5.3 ± 0.1 | Lowest mechanical stability | [9] |
Table 3: Effect of Linker Functionalization on the Mechanical Stability of a Flexible MOF.
Experimental Protocols for Stability Assessment
To ensure the reliability of stability claims, standardized experimental protocols are essential. Here, we outline the methodologies for assessing the thermal, chemical, and mechanical stability of imidazole-based MOFs.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the decomposition temperature of the MOF.
Methodology:
-
Place a small, accurately weighed sample (5-10 mg) of the activated MOF into a TGA crucible.
-
Heat the sample from room temperature to a desired final temperature (e.g., 800°C) at a constant heating rate (e.g., 10 °C/min).
-
The experiment should be conducted under a controlled atmosphere, typically nitrogen for inert conditions or air for oxidative conditions.
-
The TGA curve will show weight loss as a function of temperature. The onset of the major weight loss step after desolvation corresponds to the decomposition of the framework.
Caption: PXRD-based Chemical Stability Testing Workflow.
The Interplay of Linker Properties and MOF Stability
The stability of imidazole-based MOFs is a complex interplay of various factors related to the linker's structure and functionality.
Caption: Relationship between Imidazole Linker Properties and MOF Stability.
A systematic study on isostructural ZIFs with 2-substituted imidazolate linkers revealed a significant variation in the enthalpy of formation depending on the substituent. This variation was found to be in linear correlation with the Hammett σ-constant of the linker substituent, providing a quantifiable relationship between the linker's electronic properties and the thermodynamic stability of the MOF.[11] This underscores the potential for rational design of stable MOFs by tuning the electronic nature of the imidazole linker.
Conclusion
The stability of metal-organic frameworks with imidazole linkers is a multifaceted property that can be rationally tuned through judicious linker design. While ZIFs are renowned for their high thermal stability, their chemical and mechanical robustness can be further engineered. Functionalization of the imidazole linker offers a powerful tool to enhance stability in specific environments, although potential trade-offs, such as reduced mechanical stability due to steric hindrance, must be considered. The insights and methodologies presented in this guide provide a framework for the systematic evaluation and development of highly stable imidazole-based MOFs for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
